Triisopropylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYICYBLPGRURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983439 | |
| Record name | Tri(propan-2-yl)silane | |
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Molecular Weight |
157.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Triisopropylsilane | |
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CAS No. |
6485-79-6 | |
| Record name | Tri(propan-2-yl)silane | |
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| Record name | Silane, tris(1-methylethyl) | |
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| Record name | Triisopropylsilane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of Triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilane (TIPS), an organosilicon compound with the chemical formula C₉H₂₂Si, is a versatile and valuable reagent in modern organic synthesis. Its unique steric and electronic properties make it a reagent of choice for a variety of chemical transformations, ranging from reductions to protecting group chemistry. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and spectroscopic data to support its application in research and development.
Physical Properties
This compound is a colorless liquid with a mild, characteristic odor. It is generally stable under inert conditions but can be sensitive to moisture.[1] Key physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂Si | |
| Molecular Weight | 158.36 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 161 °C (322 °F) | [2] |
| 84-86 °C / 35 mmHg | ||
| Melting Point | -70 °C (-94 °F) | [2] |
| Density | 0.773 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.434 | |
| Flash Point | 37 °C (98.6 °F) | [2] |
| Solubility | Insoluble in water; soluble in nonpolar solvents. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound and for monitoring its reactions. The following tables summarize key spectroscopic data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| ¹H NMR | CDCl₃ | ~3.33 | m | Si-H | [3] | |
| ~1.07 | d | CH₃ | [3] | |||
| ~1.05 | m | CH | [3] | |||
| ¹³C NMR | CDCl₃ | ~18.6 | CH₃ | [4] | ||
| ~11.1 | CH | [4] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The Si-H bond in this compound has a characteristic stretching frequency.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2100 | Si-H stretch | [5] |
| 2850-2970 | C-H stretch (isopropyl groups) | [6] |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity | Assignment | Reference(s) |
| 158 | M⁺ (Molecular ion) | [C₉H₂₂Si]⁺ | [7] |
| 115 | [M - C₃H₇]⁺ | [8] | |
| 73 | [Si(C₃H₇)]⁺ | [8] | |
| 59 | Base Peak | [SiH(CH₃)₂]⁺ | [8] |
Chemical Properties and Reactivity
This compound's chemical behavior is dominated by the nature of the silicon-hydrogen (Si-H) bond and the steric bulk of the three isopropyl groups.
Reducing Agent: The Si-H bond is hydridic, making this compound an effective and mild reducing agent. It is particularly useful for the reduction of carbonyl compounds (ketones and aldehydes) to the corresponding alkanes in the presence of a Lewis acid. The steric hindrance provided by the isopropyl groups can impart high diastereoselectivity in certain reductions.
Protecting Group Chemistry: Triisopropylsilyl (TIPS) ethers are common protecting groups for alcohols. The TIPS group is sterically demanding, which allows for selective protection of less hindered alcohols.
Cation Scavenger: In peptide synthesis, particularly during the cleavage of protecting groups with strong acids like trifluoroacetic acid (TFA), carbocations are generated that can lead to side reactions with sensitive amino acid residues.[9][10] this compound is widely used as a cation scavenger; it efficiently reduces these carbocations to inert hydrocarbons.[9][11]
Reactivity and Stability: this compound is stable under anhydrous and inert conditions. However, it can hydrolyze in the presence of moisture.[1] It is incompatible with strong oxidizing agents, acids, and bases.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Use of this compound as a Scavenger in Peptide Deprotection
This protocol describes the use of this compound as a scavenger during the trifluoroacetic acid (TFA)-mediated cleavage of a peptide from a solid support resin and the simultaneous removal of acid-labile side-chain protecting groups.[12]
Materials:
-
Peptidyl-resin (e.g., 0.1 mmol)
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% this compound (TIPS) (v/v/v), freshly prepared
-
Cold diethyl ether
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble byproducts.
-
Dry the peptide pellet under a stream of nitrogen. The crude peptide is then ready for purification, typically by HPLC.
Protocol 2: General Procedure for the Reduction of a Ketone to an Alkane
This protocol outlines a general procedure for the reduction of a ketone to the corresponding alkane using this compound in the presence of a Lewis acid.
Materials:
-
Ketone (e.g., acetophenone)
-
This compound (TIPS)
-
Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone (1 equivalent) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (2-3 equivalents) to the stirred solution via syringe.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Ketone Reduction
The following diagram illustrates the logical workflow for the reduction of a ketone to an alkane using this compound and a Lewis acid.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound(6485-79-6) 13C NMR [m.chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound(6485-79-6) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C9H21Si | CID 6327611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of cysteine-S-protecting groups by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropylsilane (TIPS) is a sterically hindered organosilane compound of significant interest in organic synthesis, particularly in peptide chemistry and as a selective reducing agent. Its bulky isopropyl groups provide unique reactivity and selectivity, making it an invaluable tool for the protection of hydroxyl groups and as a scavenger of carbocations. The increasing application of TIPS in complex syntheses necessitates the availability of high-purity material. This technical guide provides a comprehensive overview of the primary synthetic routes to high-purity this compound, including detailed experimental protocols, purification strategies, and analytical methods for purity assessment. A comparative analysis of the different methodologies is presented to aid researchers in selecting the most suitable approach for their specific needs.
Introduction
This compound [(CH₃)₂CH]₃SiH is a colorless liquid widely employed in organic chemistry. Its utility stems from the bulky triisopropylsilyl protecting group, which offers robust protection for alcohols and can be selectively removed under specific conditions. Furthermore, the Si-H bond in this compound allows it to function as a mild and selective reducing agent. In solid-phase peptide synthesis (SPPS), TIPS is a critical scavenger during the cleavage of protecting groups with trifluoroacetic acid (TFA), preventing the reattachment of carbocations to sensitive amino acid residues. Given its crucial role in these applications, the synthesis of high-purity this compound is of paramount importance. This guide details the most common and effective methods for its preparation and purification.
Synthetic Routes for this compound
Several synthetic pathways have been developed for the preparation of this compound. The most prominent methods include the Grignard reaction, the reduction of triisopropylsilyl chloride, and hydrosilylation reactions. Each of these routes offers distinct advantages and disadvantages in terms of yield, purity, cost, and scalability.
Grignard Reaction Synthesis
The Grignard reaction is a widely used and well-established method for the formation of carbon-silicon bonds. In the context of this compound synthesis, this typically involves the reaction of trichlorosilane (B8805176) with isopropylmagnesium chloride. A two-step method has been reported to produce high-purity this compound with a purity of up to 99%.[1]
-
Formation of Isopropylmagnesium Chloride: (CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl
-
Reaction with Trichlorosilane: 3(CH₃)₂CHMgCl + HSiCl₃ → [(CH₃)₂CH]₃SiH + 3MgCl₂
-
Step 1: Synthesis of Isopropylmagnesium Chloride
-
To a dried 500 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add 24 g (1 mol) of magnesium turnings and 240 g of anhydrous tetrahydrofuran (B95107) (THF).
-
Heat the mixture to reflux.
-
Slowly add 78.5 g (1 mol) of 2-chloropropane (B107684) dropwise to the refluxing mixture.
-
Maintain reflux for 1 hour after the addition is complete, or until the magnesium is completely consumed. The resulting solution is isopropylmagnesium chloride.
-
-
Step 2: Synthesis of this compound
-
Cool the flask containing the isopropylmagnesium chloride solution to below 10 °C in an ice bath.
-
Add 50 g of a weakly polar solvent such as xylene, mesitylene, or n-heptane.
-
Under a nitrogen atmosphere, add 44.72 g (0.33 mol) of trichlorosilane dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to approximately 75 °C and reflux for 12 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add 350 g of water dropwise to quench the reaction and dissolve the magnesium chloride salts.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer.
-
-
Purification:
-
The organic phase is subjected to reduced pressure distillation to isolate the this compound. A yield of approximately 45 g (90%) with a purity of ≥99% as determined by GC can be obtained.[2]
-
Reduction of Triisopropylsilyl Chloride
Another common route to this compound involves the reduction of triisopropylsilyl chloride. This method is advantageous if triisopropylsilyl chloride is readily available. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.
4(i-Pr)₃SiCl + LiAlH₄ → 4(i-Pr)₃SiH + LiCl + AlCl₃
-
Materials:
-
Triisopropylsilyl chloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a suspension of a stoichiometric amount of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of triisopropylsilyl chloride in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The reaction progress can be monitored by TLC or GC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.[3]
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation to yield high-purity this compound.
-
Hydrosilylation Route
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, represents a powerful and atom-economical method for the synthesis of organosilanes. While less commonly cited specifically for this compound production in readily available literature, a plausible route involves the hydrosilylation of propene with trichlorosilane, followed by a Grignard reaction to introduce the final isopropyl group.
-
Hydrosilylation of Propene: CH₃CH=CH₂ + HSiCl₃ → (CH₃)₂CHSiCl₃ (and other isomers)
-
Grignard Reaction: (CH₃)₂CHSiCl₃ + 2(CH₃)₂CHMgCl → [(CH₃)₂CH]₃SiH + 2MgCl₂
This route is more complex due to the potential for multiple additions and isomer formation during the hydrosilylation step, which would necessitate careful control of reaction conditions and rigorous purification.
Purification of this compound
The final purity of this compound is critical for its applications. The choice of purification method depends on the synthetic route and the nature of the impurities.
Distillation
Distillation, particularly fractional distillation under reduced pressure, is the most common method for purifying this compound.[2] Given its boiling point of 166 °C at atmospheric pressure, vacuum distillation is often preferred to prevent thermal decomposition.
-
Typical Impurities:
-
From Grignard Synthesis: Unreacted starting materials, solvents, and isomers formed as byproducts.[2]
-
From Reduction Synthesis: Solvents and unreacted triisopropylsilyl chloride.
-
Chromatographic Methods
For achieving very high purity or for removing impurities with boiling points close to that of this compound, chromatographic techniques can be employed.
-
Preparative Gas Chromatography (GC): This technique is well-suited for the separation of volatile compounds and can provide very high purity products.[4][5]
-
Preparative High-Performance Liquid Chromatography (HPLC): While less common for volatile silanes, reversed-phase HPLC could potentially be used for the removal of non-volatile or polar impurities.
Analytical Methods for Purity Assessment
A combination of analytical techniques is used to confirm the identity and purity of this compound.
-
Gas Chromatography (GC): GC is the primary method for determining the purity of this compound. A high-purity sample should exhibit a single major peak.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the hydrogen atoms in the molecule, including the characteristic Si-H proton signal.
-
¹³C NMR: Confirms the carbon framework of the isopropyl groups.
-
²⁹Si NMR: Directly probes the silicon environment and is highly sensitive to substitution patterns on the silicon atom.
-
-
Mass Spectrometry (MS): GC-MS is a powerful tool for identifying the main product and any impurities by providing both retention time and mass-to-charge ratio information.[7]
-
Infrared (IR) Spectroscopy: The Si-H bond exhibits a characteristic stretching vibration in the IR spectrum, which can be used to confirm the presence of this functional group.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Typical Yield | Reported Purity | Advantages | Disadvantages |
| Grignard Reaction | 2-Chloropropane, Magnesium, Trichlorosilane | ~90%[2] | ≥99%[2] | High purity, well-established method. | Multi-step process, requires careful control of Grignard reaction. |
| Reduction | Triisopropylsilyl chloride, LiAlH₄ | Generally high | High | Simpler one-step reaction if starting material is available. | LiAlH₄ is expensive and requires careful handling. |
| Hydrosilylation | Propene, Trichlorosilane, Isopropylmagnesium chloride | Variable | Variable | Potentially atom-economical. | Can produce isomeric byproducts, more complex process. |
Table 2: Key Analytical Data for this compound
| Analytical Technique | Parameter | Typical Value/Observation |
| Gas Chromatography (GC) | Purity | >98-99% for high-purity grades[8] |
| ¹H NMR | Si-H proton | Multiplet around 3.7 ppm |
| CH protons of isopropyl | Multiplet around 1.1 ppm | |
| CH₃ protons of isopropyl | Doublet around 1.0 ppm | |
| ¹³C NMR | CH carbon of isopropyl | ~11 ppm |
| CH₃ carbon of isopropyl | ~18 ppm | |
| ²⁹Si NMR | Chemical Shift | Dependent on solvent and concentration |
| Boiling Point | 166 °C at 760 mmHg |
Conclusion
The synthesis of high-purity this compound is crucial for its successful application in sensitive areas such as peptide synthesis and selective reductions. The Grignard reaction of isopropylmagnesium chloride with trichlorosilane stands out as a well-documented and effective method, capable of producing material with greater than 99% purity. The reduction of triisopropylsilyl chloride offers a viable alternative, particularly when the starting chloride is readily accessible. While hydrosilylation presents a potentially atom-economical route, further development is needed to control selectivity and simplify the process for routine synthesis of this compound. Purification is most commonly and effectively achieved through distillation, with chromatographic methods offering a means to attain even higher purity levels. A combination of GC and NMR spectroscopy provides a robust analytical workflow for the comprehensive characterization and purity verification of the final product. This guide provides researchers and drug development professionals with the necessary technical details to produce and analyze high-purity this compound for their advanced synthetic needs.
References
- 1. kuisbiochemical.com [kuisbiochemical.com]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Triisopropylsilane as a Reducing Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triisopropylsilane (TIPS-H) has emerged as a valuable mild and selective reducing agent in modern organic synthesis. Its utility stems from the unique steric and electronic properties conferred by the three bulky isopropyl groups attached to the silicon atom. This guide provides a comprehensive overview of the mechanism of action of this compound as a reducing agent, with a focus on its applications in drug development and complex molecule synthesis. Key areas covered include the fundamental principles of ionic and radical reductions, quantitative data on diastereoselectivity, detailed experimental protocols for representative transformations, and mechanistic illustrations.
Core Mechanism of Action
The primary role of this compound as a reducing agent is to act as a hydride donor. The silicon-hydrogen (Si-H) bond is polarized, with the hydrogen atom carrying a partial negative charge (hydridic character). However, compared to metal hydrides, the Si-H bond is relatively weak, rendering this compound a mild reducing agent. Its reactivity is significantly enhanced in the presence of a Brønsted or Lewis acid.
Ionic Hydrogenation: The Carbocation Reduction Pathway
In the presence of a strong acid, such as trifluoroacetic acid (TFA), or a Lewis acid like titanium tetrachloride (TiCl₄), many organic functional groups can be protonated or activated to form a carbocation intermediate. This compound then efficiently and irreversibly transfers a hydride to this electrophilic center, yielding the reduced product. The steric bulk of the triisopropylsilyl group plays a crucial role in the selectivity of this hydride transfer, often leading to high diastereoselectivity.[1] This process is a cornerstone of its utility in deprotection strategies during peptide synthesis, where it effectively scavenges carbocations generated during the acidic cleavage of protecting groups like trityl (Trt) and tert-butyloxycarbonyl (Boc).[2][3]
Radical Reduction Pathway
While less common, this compound can also participate in radical-mediated reductions. In these reactions, a radical initiator abstracts the hydrogen atom from the Si-H bond to generate a triisopropylsilyl radical ((i-Pr)₃Si•). This radical can then participate in radical chain reactions. However, for the purpose of this guide, the focus will remain on its more prevalent role in ionic hydrogenations.
Quantitative Data on this compound Reductions
The steric hindrance of the isopropyl groups is a key determinant of the selectivity observed in reductions with this compound. This is particularly evident in the diastereoselective reduction of cyclic ketones and other sterically demanding substrates.
| Substrate | Reducing Agent | Lewis Acid | Solvent | Product Ratio (β:α or trans:cis) | Yield (%) | Reference |
| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside ketal | This compound | BF₃·OEt₂ | CH₃CN/CH₂Cl₂ | >35:1 (β:α) | ~95 | [4] |
| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside ketal | Triethylsilane | BF₃·OEt₂ | CH₃CN/CH₂Cl₂ | 4:1 (β:α) | ~95 | [4] |
| 4-tert-butylcyclohexanone | NaBH₄ | - | EtOH | 88:12 (trans:cis) | - | |
| 4-tert-butylcyclohexanone | L-Selectride® | - | THF | 8:92 (trans:cis) | - |
Experimental Protocols
Diastereoselective Reduction of an Anomeric C-phenyl Ketal[4]
This protocol details the highly diastereoselective reduction of a C-phenyl ketal to the corresponding β-C-aryl glucoside using this compound.
Materials:
-
2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside ketal
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the C-phenyl ketal (1 equivalent) in a 3:1 mixture of acetonitrile and dichloromethane.
-
Cool the solution to -40 °C.
-
Add this compound (1.5 equivalents) to the cooled solution.
-
Slowly add boron trifluoride diethyl etherate (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 mL of saturated aqueous potassium carbonate and allow it to warm to room temperature for 30 minutes.
-
Extract the mixture twice with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product ratio can be determined by HPLC analysis.
Global Deprotection of a Peptide with a TFA/TIPS Cocktail[3]
This protocol describes a general procedure for the cleavage of a peptide from a solid-phase resin and the simultaneous removal of acid-labile protecting groups using a trifluoroacetic acid and this compound cocktail.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
This compound (TIPS)
-
Water
-
Cold diethyl ether
Procedure:
-
Place the peptide-bound resin in a reaction vessel.
-
Prepare the cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% this compound.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the purified peptide under vacuum.
Mechanistic Visualizations
Mechanism of Carbocation Scavenging in Peptide Deprotection
During the acidic cleavage of protecting groups such as trityl (Trt) from an amino acid side chain (e.g., Cysteine), a stable trityl carbocation is formed. This compound acts as a scavenger by donating a hydride to this carbocation, forming the inert triphenylmethane (B1682552) and the triisopropylsilyl cation. This irreversible step drives the deprotection reaction to completion.[1][2]
Proposed Mechanism for the Reduction of a Ketone with TIPS and a Lewis Acid
The reduction of a ketone with this compound in the presence of a Lewis acid, such as TiCl₄, is believed to proceed through the activation of the carbonyl group by the Lewis acid. This coordination makes the carbonyl carbon more electrophilic and susceptible to hydride attack from this compound. The resulting intermediate is then hydrolyzed upon workup to afford the corresponding alcohol.
Conclusion
This compound is a versatile and selective reducing agent with significant applications in organic synthesis, particularly in the context of drug development and peptide chemistry. Its mechanism of action, primarily centered around ionic hydrogenation, allows for the mild reduction of a variety of functional groups and the efficient scavenging of carbocations. The steric bulk of the triisopropylsilyl group imparts a high degree of diastereoselectivity in many reactions, making it a valuable tool for the synthesis of complex stereochemically-defined molecules. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists seeking to leverage the unique properties of this compound in their synthetic endeavors.
References
A Technical Guide to the Key Applications of Triisopropylsilane in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilane (TIPS) is a versatile organosilicon compound that has become an indispensable tool in modern organic synthesis.[1] Characterized by three sterically bulky isopropyl groups attached to a silicon-hydrogen bond, TIPS offers unique reactivity and selectivity.[1][2] This technical guide provides an in-depth overview of its principal applications, focusing on its roles as a robust protecting group and a mild reducing agent, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts.
This compound (TIPS) as a Protecting Group for Alcohols
The triisopropylsilyl (TIPS) group is a premier choice for the protection of alcohols, prized for its significant steric bulk and notable stability.[3] This bulk allows for the selective protection of primary alcohols over more hindered secondary and tertiary ones.[4] The resulting TIPS ether is significantly more stable to acidic and basic conditions than smaller silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ether, yet it can be reliably cleaved under specific conditions, making it ideal for complex, multi-step syntheses.[3][5]
The following tables summarize typical conditions and yields for the formation and cleavage of TIPS ethers, demonstrating the group's reliability and versatility.
Table 1: Representative Conditions for TIPS Protection of Alcohols
| Substrate Type | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Primary Alcohol | TIPSCl, Imidazole (B134444) | DMF | Room Temp. | 16 h | ~100% | [3][6] |
| Primary Alcohol | TIPSCl, DMAP, Et₃N | Et₃N | Room Temp. | 25 h | 95% | [6] |
| Primary Alcohol | TIPS-OTf, 2,6-Lutidine | CH₂Cl₂ | 0°C to RT | 2 h | High |[7] |
Table 2: Representative Conditions for TIPS Deprotection
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| TBAF (1M) | THF | Room Temp. | 30 min - 4 h | 84 - 95% | [6] |
| HF·Pyridine | THF/Pyridine | 0°C to RT | - | High | [5] |
| Et₃N·3HF | THF | Room Temp. | 2.5 days | ~100% | [6] |
| HCl | H₂O, MeOH | Room Temp. | 15 h | 81% | [6] |
| TASF | THF | 0°C | 5 min | 96% |[6] |
The following diagram illustrates the fundamental "Protect-Transform-Deprotect" strategy, a cornerstone of modern organic synthesis where the TIPS group plays a crucial role.
Protocol 1: Protection of a Primary Alcohol using TIPSCl and Imidazole [3]
-
Preparation: To a solution of the primary alcohol (1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 mmol, 2.5 equiv).
-
Reaction: Add triisopropylsilyl chloride (TIPSCl) (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure TIPS ether.
Protocol 2: Deprotection of a TIPS Ether using TBAF [6]
-
Preparation: Dissolve the TIPS-protected alcohol (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) in a flask under an inert atmosphere.
-
Reaction: Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.2 mmol, 1.2 equiv) dropwise to the solution at room temperature.
-
Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, quench by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography.
This compound as a Hydride Donor in Reductive Processes
This compound is a mild and selective reducing agent, functioning as a hydride (H⁻) donor.[1][8] Its silicon-hydrogen bond is polarized, rendering the hydrogen hydridic.[2] This property is harnessed in ionic hydrogenation , where TIPS, in conjunction with a strong Brønsted or Lewis acid, reduces a wide range of functional groups.[9] The acid activates the substrate towards nucleophilic attack by the hydride from TIPS. This method is particularly effective for the reduction of aldehydes, ketones, and imines, and for the reductive etherification of carbonyls.[10][11]
The following table showcases the utility of TIPS in the acid-catalyzed reduction of various substrates.
Table 3: B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyl Compounds with TIPS
| Substrate | Product | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Benzyl TIPS Ether | 0.25 | 96 | [12] |
| Acetophenone | 1-Phenylethyl TIPS Ether | 2 | 92 | [12] |
| Cyclohexanone | Cyclohexyl TIPS Ether | 2 | 84 | [12] |
| Ethyl Benzoate | Benzyl TIPS Ether & EtO-TIPS | 24 | 70 (aldehyde after workup) |[12] |
This diagram outlines the generally accepted mechanism for the ionic hydrogenation of a ketone using TIPS and an acid catalyst.
References
- 1. Introduction to this compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. grokipedia.com [grokipedia.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. synarchive.com [synarchive.com]
- 7. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 三异丙基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
- 10. scilit.com [scilit.com]
- 11. Ether synthesis by reductive etherification [organic-chemistry.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
An In-depth Technical Guide to the Safe Handling of Triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling guidelines for Triisopropylsilane (TIPS), a versatile organosilane reagent frequently utilized in organic synthesis, particularly in peptide and nucleoside chemistry as a reducing agent and a sterically hindered protecting group. Due to its flammable and reactive nature, a thorough understanding of its properties and adherence to strict safety protocols are imperative for its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless liquid with a distinct odor. Its key physical and chemical properties are summarized in the table below for easy reference.[1][2] This data is crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures.
| Property | Value |
| Chemical Formula | C₉H₂₂Si |
| Molecular Weight | 158.36 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 84-86 °C @ 35 mmHg |
| Flash Point | 37 °C (98.6 °F) |
| Density | 0.773 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in nonpolar solvents. |
| Vapor Pressure | No data available |
| Autoignition Temperature | No data available |
Note: The provided data is a compilation from various sources and should be used for guidance. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Hazard Identification and Mitigation
This compound is classified as a flammable liquid and can cause skin and eye irritation.[2] It is also moisture-sensitive and can react with water and other protic solvents.[1] The primary hazards and their corresponding mitigation strategies are outlined below.
Caption: Key hazards of this compound and their mitigation strategies.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injuries.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | Flame-retardant lab coat and appropriate protective clothing. | Protects the skin from accidental splashes and provides a layer of protection in case of fire. |
| Respiratory Protection | A NIOSH-certified organic vapor respirator may be required if working outside of a fume hood or in poorly ventilated areas. | Protects against the inhalation of vapors, which can cause respiratory tract irritation. |
Experimental Protocols and Safe Handling Workflow
The following is a generalized workflow for the safe handling and use of this compound in a laboratory setting. This should be adapted to the specific requirements of your experimental procedure.
Caption: A generalized workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation: Before starting any experiment, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure that a properly functioning chemical fume hood is available and that all necessary PPE is worn. If the reaction is moisture-sensitive, prepare a setup that allows for the maintenance of an inert atmosphere (e.g., using a Schlenk line or a glovebox).
-
Reagent Transfer: this compound should be transferred from its storage container to the reaction vessel under an inert atmosphere to prevent contact with moisture and air.[3] Use a clean, dry syringe or cannula for the transfer. It is crucial to ground and bond all metal containers and equipment during transfer to prevent the buildup of static electricity, which could ignite the flammable vapors.[4]
-
Reaction Quenching: Reactions involving this compound, especially those with reactive intermediates, should be quenched carefully. Cool the reaction vessel to a low temperature (e.g., 0 °C) before slowly adding a quenching agent. A common procedure involves the slow, dropwise addition of a less reactive alcohol like isopropanol, followed by the cautious addition of water. Always perform quenching behind a blast shield.
-
Workup and Waste Disposal: All workup procedures, including extractions and washes, should be conducted in a chemical fume hood. All liquid and solid waste containing this compound or its byproducts must be treated as hazardous waste and disposed of according to institutional and local regulations.[3] Do not pour any waste down the drain.
Storage and Incompatibility
Proper storage of this compound is critical to maintaining its stability and preventing hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] The storage area should be a designated flammables cabinet.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, and bases.[5] It can react with moisture to release flammable hydrogen gas.[3] Keep it segregated from these materials to prevent potentially hazardous reactions.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Situation | Procedure |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[6] Place the absorbed material into a sealed container for hazardous waste disposal. Use non-sparking tools for cleanup.[3] |
| Major Spill | Evacuate the laboratory and alert emergency personnel immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention. |
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[3] Do not use water directly on the fire, as it may react with the silane.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Vapors are heavier than air and may travel to a source of ignition and flash back.
By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with its use in the laboratory. Always prioritize safety and consult the specific Safety Data Sheet for the most current and detailed information.
References
- 1. dakenchem.com [dakenchem.com]
- 2. This compound | C9H21Si | CID 6327611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Introduction to this compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
An In-depth Technical Guide to the Solubility of Triisopropylsilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilane (TIPS), a sterically hindered organosilane, is a versatile reagent in organic synthesis, primarily utilized as a reducing agent and as a protecting group for alcohols.[1] Its efficacy in these roles is often dictated by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, compiles available qualitative data, and furnishes a detailed experimental protocol for the quantitative determination of its solubility.
Qualitative Solubility Overview
This compound is a colorless to light yellow liquid that is generally characterized by its high solubility in nonpolar organic solvents and its immiscibility with water.[2][3] While specific quantitative solubility data is not extensively reported in publicly available literature, its widespread use in various reaction conditions provides strong indications of its solubility profile.
Based on its chemical structure and common applications, the following qualitative solubility characteristics can be summarized:
-
High Solubility: this compound is readily soluble in nonpolar solvents such as benzene (B151609) and chloroform.[3] It is also expected to be highly soluble in other common nonpolar solvents like hexanes, toluene, and diethyl ether.
-
Moderate to High Solubility in Aprotic Polar Solvents: Its frequent use in solid-phase peptide synthesis (SPPS) and other organic transformations indicates good solubility in aprotic polar solvents. These include:
-
Insolubility in Protic Solvents: this compound is insoluble in water.[2][9] It is also expected to have low solubility in other protic solvents like methanol (B129727) and ethanol, and may react with them, especially in the presence of acids or bases.[9]
The table below summarizes the qualitative solubility of this compound in a range of common organic solvents.
| Solvent Category | Solvent Name | Qualitative Solubility | Source(s) |
| Nonpolar Solvents | Benzene | Soluble | |
| Chloroform | Soluble | [3] | |
| Hexanes | Expected to be High | General chemical principles | |
| Toluene | Expected to be High | General chemical principles | |
| Diethyl Ether | Expected to be High | General chemical principles | |
| Aprotic Polar | Dichloromethane (DCM) | Soluble | Implied by use in synthesis[4][5] |
| Tetrahydrofuran (THF) | Soluble | Implied by use in synthesis[4] | |
| N,N-Dimethylformamide (DMF) | Soluble | Implied by use in synthesis[4][6] | |
| Acetonitrile (ACN) | Soluble | Implied by use in synthesis[7][8] | |
| Protic Solvents | Water | Insoluble/Immiscible | [3][9] |
| Methanol | Expected to be Low | Potential for reaction[9] | |
| Ethanol | Expected to be Low | Potential for reaction[9] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise knowledge of solubility, the following isothermal shake-flask method can be employed to determine the quantitative solubility of this compound in a specific organic solvent. This method is a widely accepted technique for generating reliable solubility data.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Screw-cap vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or another suitable analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved this compound is crucial to ensure that a saturated solution is achieved.
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 12 hours to permit the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
-
Quantification:
-
Determine the mass of the filtered saturated solution in the volumetric flask.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method (e.g., GC).
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using the analytical instrument.
-
Construct a calibration curve from the data obtained for the standard solutions.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination and Application
The following diagram illustrates the logical workflow from identifying the need for solubility data to its application in a research or development context.
Caption: A logical workflow for determining and applying this compound solubility data.
This guide provides a foundational understanding of the solubility of this compound in common organic solvents for researchers, scientists, and drug development professionals. While quantitative data is sparse in the literature, the provided experimental protocol offers a clear path to obtaining this critical information for specific applications.
References
- 1. This compound, 97% | [gelest.com]
- 2. dakenchem.com [dakenchem.com]
- 3. This compound | 6485-79-6 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rawpeg.com [rawpeg.com]
- 9. gelest.com [gelest.com]
Characterization of Triisopropylsilane: A Technical Guide to its Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of triisopropylsilane. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for its identification and quality control in research and development settings.
Spectroscopic Data Summary
The structural elucidation of this compound, a sterically hindered organosilane, relies heavily on ¹H NMR, ¹³C NMR, and IR spectroscopy. The quantitative data obtained from these techniques are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si-H | ~3.6 - 3.8 | Nonet (Multiplet) | - |
| Si-CH(CH₃)₂ | ~1.1 - 1.3 | Multiplet | See Note 1 |
| Si-CH(CH₃ )₂ | ~1.0 - 1.1 | Doublet | ~7.0 - 7.5 |
Note 1: The methine protons (CH) exhibit a complex multiplet due to coupling with the adjacent methyl protons and the silicon-bound proton. The coupling between the methine and methyl protons can lead to second-order spectral effects, where the simple septet is not observed, especially when the chemical shift difference between them is small compared to the coupling constant.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| Si-C H(CH₃)₂ | ~11.0 - 12.0 |
| Si-CH(C H₃)₂ | ~18.0 - 19.0 |
Table 3: IR Absorption Data for this compound (Liquid Film)
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| ~2945 | C-H asymmetric stretching | Strong |
| ~2865 | C-H symmetric stretching | Strong |
| ~2110 | Si-H stretching | Strong |
| ~1465 | C-H bending (CH₃) | Medium |
| ~1385 | C-H bending (CH₃) | Medium |
| ~1015 | Si-C stretching | Strong |
| ~880 | C-H out-of-plane bending | Medium |
| ~670 | Si-C bending | Medium |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.
2.1. NMR Spectroscopy
Given that this compound can be sensitive to moisture, appropriate handling techniques are recommended.
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is essential for the spectrometer's lock system.
-
If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, sealing the cap with parafilm is advisable.
-
-
Instrument Parameters:
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.
-
Spectral Width: A spectral width of approximately 250 ppm is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.
-
-
2.2. IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like this compound.
-
Sample Preparation and Measurement:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
After the measurement, clean the ATR crystal thoroughly with a solvent-moistened soft tissue.
-
Visualizations
Diagram 1: Spectroscopic Characterization Workflow
Caption: A logical workflow for the characterization of this compound.
Diagram 2: Structural Information from Spectroscopic Data
Caption: Correlation of spectroscopic data to the structure of this compound.
References
Methodological & Application
Application Notes and Protocols for Triisopropylsilane in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triisopropylsilane (TIPS or TIS) is a versatile reagent widely employed in solid-phase peptide synthesis (SPPS), primarily during the final cleavage step to deprotect the synthesized peptide and release it from the solid support.[1] Its principal function is to act as a scavenger for reactive carbocations generated during the acid-mediated removal of protecting groups.[1][2] The use of TIPS is crucial for preventing irreversible modification of sensitive amino acid residues and ensuring the synthesis of a high-purity final peptide product.[2] This document provides a detailed protocol for the standard use of this compound in SPPS.
Core Function of this compound (TIPS):
In the acidic environment of the cleavage cocktail, typically containing high concentrations of trifluoroacetic acid (TFA), protecting groups such as the trityl (Trt) group from Cysteine, Histidine, Asparagine, or Glutamine, and the tert-butyl (tBu) group, are cleaved, forming stable carbocations.[2][3] These electrophilic species can subsequently react with nucleophilic side chains of certain amino acids, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[2][4]
TIPS acts as an efficient cation scavenger by donating a hydride ion to these reactive carbocations in an irreversible manner, effectively neutralizing them.[1][3] This prevents side reactions such as alkylation of the indole (B1671886) ring of Tryptophan.[2] Beyond its role as a scavenger, TIPS can also function as a mild reducing agent, which can be beneficial in some contexts but may also lead to the unintended reduction of certain protecting groups, such as those on Cysteine residues.[3][5]
Quantitative Data Summary: Cleavage Cocktails
The composition of the cleavage cocktail is critical and is determined by the amino acid sequence of the peptide, particularly the presence of sensitive residues. The following table summarizes common cleavage cocktails incorporating this compound.
| Reagent Cocktail | Composition (v/v/v) | Target Peptides & Remarks |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIPS | General purpose for peptides without highly sensitive residues.[4][6] |
| Reagent B ("Odorless") | 88% TFA / 5% Phenol / 5% Water / 2% TIPS | Useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[7][8] |
| Modified Standard | 96% TFA / 2% Water / 2% TIPS | A slight variation of the standard cocktail.[3] |
| For Sensitive Residues | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A more complex cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp. While not containing TIPS, it illustrates the use of other scavengers.[4] |
| TFA/TIPS/DCM | 1-5% TFA in Dichloromethane (DCM) with 5% TIPS | Used for cleavage from hyper-acid sensitive resins like 2-chlorotrityl chloride resin to release the peptide with side-chain protecting groups intact.[2] |
TFA: Trifluoroacetic acid; TIPS: this compound; EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using a TFA/TIPS/Water Cocktail
This protocol is suitable for the final cleavage and global deprotection of peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide) that do not contain highly sensitive residues requiring more specialized scavenger cocktails.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (TIPS)
-
Deionized Water
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Nitrogen gas source
-
Rotary evaporator or lyophilizer
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a glass scintillation vial or a specialized cleavage vessel).
-
Wash the resin with DCM (3 x 1 mL) to remove any residual DMF and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[6] For peptides with trityl-protected side chains, the yellow color of the trityl cation should dissipate and the solution become clear upon addition of TIPS.[9]
-
Monitor the progress of the cleavage by taking a small aliquot, precipitating the peptide in cold ether, and analyzing by HPLC and mass spectrometry.
-
-
Peptide Isolation:
-
Filter the resin using a polypropylene (B1209903) frit or a Pasteur pipette with a cotton plug, collecting the filtrate containing the cleaved peptide into a clean centrifuge tube.[9]
-
Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.[4]
-
-
Peptide Precipitation:
-
In a fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[10] A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for peptide cleavage and deprotection using a TIPS-containing cocktail.
Caption: Mechanism of this compound (TIPS) as a carbocation scavenger in SPPS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
Triisopropylsilane (TIPS) as a Scavenger in TFA Cleavage Cocktails: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, highly reactive carbocations are generated from the protecting groups (e.g., Boc, tBu, Trt) and the resin linker.[1][2] These electrophilic species can react with nucleophilic amino acid residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to undesired side products and a decrease in the final peptide purity and yield.[1][2]
To prevent these deleterious side reactions, "scavengers" are added to the TFA cleavage cocktail. Scavengers are nucleophilic compounds that trap the reactive carbocations.[1] Triisopropylsilane (TIPS) is a widely used scavenger, particularly effective in scavenging trityl cations due to its role as a hydride transfer agent.[3] It also serves as a reducing agent, which can be beneficial in some contexts but may also lead to the unintended removal of certain protecting groups.[3][4] This document provides detailed application notes and protocols for the effective use of TIPS in TFA cleavage cocktails.
Mechanism of Action
During TFA-mediated cleavage, protecting groups are protonated and subsequently cleaved, generating carbocations. For instance, the tert-butyl (tBu) protecting group forms a tert-butyl cation. These carbocations are highly electrophilic and can irreversibly modify sensitive amino acid residues.
This compound acts as a scavenger by reducing these carbocations. The weak Si-H bond in TIPS allows for the transfer of a hydride ion to the carbocation, neutralizing it and forming a stable, volatile byproduct.[3]
Quantitative Data: Efficacy of TIPS and Other Scavengers
The choice and composition of the scavenger cocktail are critical for minimizing side reactions. Below is a summary of data on the effectiveness of different scavenger cocktails in reducing S-tert-butylation of cysteine, a common side reaction.
| Cleavage Cocktail Composition (v/v/v) | S-tert-butylation (%) | Reference |
| TFA / TIPS / H₂O (95:2.5:2.5) | 18.6 | [5] |
| TFA / TIPS / H₂O / DMS (90:2.5:2.5:5) | 10.3 | [5] |
| TFA / TIPS / H₂O / Thioanisole (B89551) (90:2.5:2.5:5) | 9.0 | [5] |
| TFA / TIPS / H₂O / DTT (90:2.5:2.5:5) | ~15 | [5] |
DMS: Dimethyl sulfide, DTT: Dithiothreitol
This data clearly indicates that while a simple TFA/TIPS/H₂O cocktail offers some protection, the addition of other scavengers like thioanisole or DMS can significantly reduce specific side reactions.[5]
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain highly sensitive amino acid residues such as Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (TIPS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and then dry under a stream of nitrogen.[6]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, water, and TIPS in a 95:2.5:2.5 (v/v/v) ratio. Prepare the cocktail fresh before use.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL per 100 mg of resin).[1]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form.[6]
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[6]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: TFA Cleavage for Peptides with Sensitive Residues (e.g., Trp, Met, Cys)
For peptides containing residues susceptible to alkylation or oxidation, a more robust scavenger cocktail is required.
Materials:
-
Same as Protocol 1, with the addition of:
-
1,2-Ethanedithiol (EDT)
-
Thioanisole
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare one of the following cleavage cocktails fresh:
-
Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v). This is particularly effective for peptides with multiple Arg(Pmc/Mtr) residues and Trp.[1]
-
TFA / TIPS / H₂O / EDT: (90:2.5:2.5:5 v/v/v/v). This is a good general-purpose cocktail for peptides containing Cys, Met, or Trp.[6]
-
-
Cleavage Reaction: Add the chosen cleavage cocktail to the resin.
-
Incubation: Gently agitate the mixture at room temperature. For peptides with multiple Arg(Pbf) residues, a cleavage time of 3-4 hours may be necessary.[6]
-
Peptide Precipitation, Isolation, and Drying: Follow steps 5-7 from Protocol 1.
Experimental Workflow
The general workflow for TFA cleavage and peptide isolation is depicted below.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete cleavage; Peptide precipitation issues. | Increase cleavage time; Ensure a 10-fold excess of cold ether for precipitation.[7] |
| Unexpected Mass Adducts (e.g., +57 for tBu) | Insufficient or inappropriate scavengers. | Use a more robust scavenger cocktail (see Protocol 2); For Cys-containing peptides, consider a two-step cleavage protocol to minimize S-tert-butylation.[8] |
| Discoloration of Reaction Mixture (Brown/Purple) | Oxidation of tryptophan. | Perform cleavage under an inert atmosphere; Use fresh, high-purity reagents; Include an antioxidant scavenger like EDT.[7] |
| Incomplete Removal of Protecting Groups (e.g., Trt on Cys) | Re-attachment of the carbocation due to scavenger saturation. | Ensure an adequate volume of cleavage cocktail is used relative to the amount of resin.[8] |
Logical Workflow for Troubleshooting
Special Considerations: TIPS as a Reducing Agent
While primarily used as a cation scavenger, it is important to note that TIPS can also act as a reducing agent, facilitating the removal of certain cysteine S-protecting groups like acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But) in the presence of TFA, especially at elevated temperatures (37°C).[4][9] The lability of these groups in a TFA/TIS mixture is in the order: Cys(Mob) > Cys(Acm) > Cys(But).[4] This property can be exploited for orthogonal deprotection strategies but must be considered when the preservation of these protecting groups is desired. Factors such as scavenger concentration, reaction temperature, and reaction time can influence the extent of this reductive cleavage.[4][9]
Conclusion
This compound is a valuable scavenger in TFA cleavage cocktails for preventing side reactions caused by reactive carbocations. For peptides without sensitive residues, a simple TFA/TIPS/H₂O mixture is often sufficient. However, for peptides containing Cys, Met, Trp, or other sensitive residues, a more complex cocktail containing additional scavengers is necessary to ensure high purity of the final product. Careful consideration of the peptide sequence and the potential for side reactions is crucial for selecting the appropriate cleavage protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reduction of cysteine-S-protecting groups by this compound [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Triisopropylsilane in the Deprotection of Alcohol Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the protection of alcohol functionalities is a critical strategy to prevent unwanted side reactions. The subsequent removal, or deprotection, of these protecting groups is an equally crucial step that requires high efficiency and selectivity. Acid-labile protecting groups, such as trityl (Tr), p-methoxybenzyl (PMB), and tert-butyl (t-Bu), are widely used due to their straightforward cleavage under acidic conditions. However, the acidic deprotection of these groups generates stable carbocationic intermediates. These reactive species can lead to undesired side reactions, such as alkylation of sensitive functional groups within the substrate or polymerization, thereby reducing the yield and purity of the desired product.
Triisopropylsilane (TIPS) serves as an effective cation scavenger during these acidic deprotection reactions. Due to the weak silicon-hydrogen bond, this compound can act as a hydride donor to trap the carbocations formed, preventing them from engaging in deleterious side reactions. This application note provides a detailed overview of the use of this compound as a scavenger in the deprotection of common alcohol protecting groups, complete with experimental protocols and comparative data.
Mechanism of Action: this compound as a Cation Scavenger
The primary role of this compound in the deprotection of acid-labile alcohol protecting groups is to irreversibly trap the carbocation generated upon cleavage of the protecting group. The general mechanism is illustrated below.
Caption: Mechanism of acid-catalyzed deprotection with this compound as a cation scavenger.
Application Data: Deprotection of Common Alcohol Protecting Groups
The following tables summarize typical reaction conditions for the deprotection of trityl, p-methoxybenzyl, and tert-butyl ethers using a combination of a strong acid and this compound.
Table 1: Deprotection of Trityl (Tr) Ethers
| Substrate Example | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| N-Trityl-protected amine | TFA (2-10 equiv) | DCM | Room Temp. | 1-4 h | >90 | [1] |
| Trityl-protected primary alcohol | 1% TFA in CH2Cl2/MeOH | CH2Cl2/MeOH | Room Temp. | N/A | 73 | [2] |
| Trityl-protected nucleoside | 5% TFA in Chloroform | Chloroform | Room Temp. | N/A | 94 | [2] |
| General | 95% TFA / 2.5% TIS / 2.5% H2O | N/A | Room Temp. | 2-4 h | High | [3] |
Table 2: Deprotection of p-Methoxybenzyl (PMB) Ethers
| Substrate Example | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| PMB-protected sulfonamides | TFA | DCM | Room Temp. | 3-6 h | 68-98 | [4][5] |
| PMB ester | 10% TFA | DCM | Room Temp. | N/A | Quantitative | [6] |
| PMB ether with benzyl (B1604629) ether | TfOH, 1,3-dimethoxybenzene | DCM | Room Temp. | 10 min | 86 | [7] |
| General | TFA, Anisole (B1667542) (scavenger) | DCM | Room Temp. | N/A | High | [8] |
Table 3: Deprotection of tert-Butyl (t-Bu) Ethers
| Substrate Example | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| Boc-protected peptide (solid phase) | 95% TFA / 2.5% TIS / 2.5% H2O | N/A | Room Temp. | 2-4 h | High | [9] |
| Boc-protected substrate (solution) | TFA, TIS (2.5-5% v/v) | DCM | Room Temp. | N/A | High | [9] |
| tert-Butyl ester | TFA | DCM | Room Temp. | 5 h | High | N/A |
Experimental Protocols
The following are general protocols for the deprotection of alcohol protecting groups using an acid and this compound. Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: General Procedure for the Deprotection of a Trityl-Protected Alcohol
Materials:
-
Trityl-protected alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
This compound (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the trityl-protected alcohol (1.0 equiv) in anhydrous DCM (to a concentration of ~0.1 M).
-
To the stirred solution, add this compound (1.1-1.5 equiv).
-
Add trifluoroacetic acid (2.0-10.0 equiv) dropwise at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired alcohol. The triphenylmethane (B1682552) byproduct is typically non-polar and easily separated.
Workflow for Protocol 1:
Caption: General workflow for the deprotection of a trityl-protected alcohol.
Protocol 2: General Procedure for the Deprotection of a p-Methoxybenzyl-Protected Alcohol
Materials:
-
PMB-protected alcohol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
This compound (TIS) or Anisole
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in anhydrous DCM.
-
Add a scavenger, such as this compound (1.1-1.5 equiv) or anisole (5-10 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 10-50% v/v). The amount of TFA may need to be optimized for different substrates.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, carefully add saturated aqueous NaHCO₃ to quench the acid.
-
Work up the reaction as described in Protocol 1 (steps 6-9). The p-methoxybenzyl-scavenger adduct will be removed during chromatography.
Conclusion
The use of this compound as a cation scavenger is a highly effective strategy to improve the yield and purity of products obtained from the acidic deprotection of alcohol protecting groups. By efficiently trapping reactive carbocation intermediates, this compound minimizes the formation of unwanted side products. The protocols provided herein offer a general guideline for researchers to effectively utilize this methodology in their synthetic endeavors. It is recommended to optimize the reaction conditions, particularly the amount of acid and scavenger, for each specific substrate to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Triisopropylsilane in the Reduction of Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilane (TIPS), a sterically hindered organosilane, has emerged as a versatile and selective reducing agent in modern organic synthesis. Its mild hydridic nature, coupled with the steric bulk of the three isopropyl groups, allows for highly selective reductions of carbonyl compounds. This document provides detailed application notes and protocols for the use of this compound in the reduction of aldehydes and ketones, including Lewis acid and Brønsted acid-catalyzed methods, as well as its application in diastereoselective and chemoselective reductions.
Reaction Mechanisms
The reduction of aldehydes and ketones by this compound typically proceeds via an ionic hydrogenation mechanism, which requires the activation of the carbonyl group by a Lewis or Brønsted acid. The general mechanism involves the following key steps:
-
Carbonyl Activation: The Lewis or Brønsted acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Hydride Transfer: The silicon-hydrogen bond of this compound acts as a hydride source, delivering a hydride ion to the activated carbonyl carbon.
-
Formation of Silyl (B83357) Ether Intermediate: This transfer results in the formation of a triisopropylsilyl ether intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the silyl ether to yield the corresponding primary or secondary alcohol.
The steric hindrance of the triisopropylsilyl group plays a crucial role in the selectivity of the reduction, particularly in diastereoselective reactions where it can influence the direction of hydride attack.
Caption: General mechanism for the acid-catalyzed reduction of carbonyls with this compound.
Lewis Acid-Catalyzed Reductions
The use of a Lewis acid catalyst is a common strategy to enhance the reactivity of this compound towards aldehydes and ketones. Strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and boron trifluoride etherate (BF3·OEt2) are particularly effective.
Quantitative Data for Lewis Acid-Catalyzed Reductions
| Entry | Substrate | Lewis Acid (mol%) | Silane (B1218182) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone (B1666503) | B(C6F5)3 (1-4%) | Et3SiH | Toluene (B28343) | 0.5 | 96 (silyl ether) | [1] |
| 2 | Benzaldehyde (B42025) | B(C6F5)3 (1-4%) | Et3SiH | Toluene | 0.25 | 95 (silyl ether) | [1] |
| 3 | Cyclohexanone | B(C6F5)3 (1-4%) | Et3SiH | Toluene | 1 | 85 (silyl ether) | [1] |
| 4 | 2,3,4,6-tetra-O-benzyl-1C-phenylglucoside (ketal) | BF3·OEt2 (1.2 equiv) | i-Pr3SiH | CH3CN/CH2Cl2 | 1 | >95 | [2] |
Note: The yields for entries 1-3 refer to the silyl ether intermediate. Hydrolysis to the corresponding alcohol is typically quantitative.
Experimental Protocol: B(C6F5)3-Catalyzed Reduction of Acetophenone
-
To a stirred solution of acetophenone (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add tris(pentafluorophenyl)borane (0.02 mmol, 2 mol%).
-
Add triethylsilane (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 30 minutes. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the silyl ether.
-
For hydrolysis, dissolve the crude silyl ether in a mixture of THF (10 mL) and 1 M HCl (5 mL) and stir at room temperature for 1 hour.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-phenylethanol.
Caption: Experimental workflow for the B(C6F5)3-catalyzed reduction of acetophenone.
Brønsted Acid-Catalyzed Reductions
Trifluoroacetic acid (TFA) is a commonly used Brønsted acid to promote the reduction of carbonyl compounds with this compound. This method is particularly prevalent in peptide synthesis for the removal of protecting groups, where TIPS acts as a scavenger for the resulting carbocations by donating a hydride.[3][4][5]
Quantitative Data for TFA-Mediated Reductions
| Entry | Substrate | Acid | Silane | Conditions | Product | Yield (%) | Reference |
| 1 | Cys(Mob)-protected peptide | TFA | 2% TIPS | 37 °C, 12 h | Deprotected peptide | High | [3] |
| 2 | Cys(Acm)-protected peptide | TFA | 2% TIPS | 37 °C, 12 h | Deprotected peptide | Moderate | [3] |
| 3 | Cys(But)-protected peptide | TFA | 2% TIPS | 37 °C, 12 h | Deprotected peptide | Low | [3] |
Note: While these examples are from peptide chemistry, the principle of TFA-catalyzed hydride transfer from TIPS is applicable to general carbonyl reductions.
Experimental Protocol: TFA-Catalyzed Reduction of Benzaldehyde
-
To a solution of benzaldehyde (1.0 mmol) in dichloromethane (B109758) (5 mL) at 0 °C, add trifluoroacetic acid (5.0 mmol, 5 equiv.).
-
Add this compound (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford benzyl (B1604629) alcohol.
Diastereoselective Reductions
The steric bulk of this compound makes it an excellent reagent for diastereoselective reductions of sterically hindered or chiral ketones. The large isopropyl groups favor hydride delivery from the less hindered face of the carbonyl, leading to high diastereoselectivity.
A notable example is the reduction of a C-phenyl ketal, where this compound provided significantly higher selectivity for the β-anomer compared to less hindered silanes.[2]
Quantitative Data for Diastereoselective Reduction
| Substrate | Silane | Lewis Acid | Diastereomeric Ratio (β:α) | Reference |
| 2,3,4,6-tetra-O-benzyl-1C-phenylglucoside | Et3SiH | BF3·OEt2 | 4:1 | [2] |
| 2,3,4,6-tetra-O-benzyl-1C-phenylglucoside | i-Pr3SiH | BF3·OEt2 | >35:1 | [2] |
Chemoselective Reductions
While this compound can reduce both aldehydes and ketones, achieving high chemoselectivity for the reduction of aldehydes in the presence of ketones often requires careful control of reaction conditions or the use of specific catalytic systems. Generally, aldehydes are more reactive towards nucleophilic attack than ketones. However, specific protocols for highly chemoselective reductions often employ other specialized reagents.[6] For this compound, lower temperatures and slow addition of the silane can favor the reduction of the more reactive aldehyde.
Further research is needed to establish a general and highly selective protocol for the reduction of aldehydes over ketones using this compound.
Conclusion
This compound is a valuable reagent for the reduction of aldehydes and ketones, offering mild reaction conditions and high selectivity, particularly in diastereoselective applications. Its utility is significantly enhanced by the use of Lewis or Brønsted acid catalysts. The protocols and data presented herein provide a comprehensive guide for researchers in organic synthesis and drug development to effectively utilize this compound in their synthetic endeavors.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 3. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Radical Deoxygenation of Alcohols with Triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deoxygenation of alcohols, the process of removing a hydroxyl group and replacing it with a hydrogen atom, is a fundamental transformation in organic synthesis. This reaction is crucial for the synthesis of complex molecules and in drug development for modifying the structure and properties of lead compounds. The Barton-McCombie reaction is a classic and powerful method for the radical deoxygenation of alcohols.[1][2] Traditionally, this reaction has relied on toxic and difficult-to-remove tin-based reagents like tributyltin hydride as the hydrogen atom donor.[3] Consequently, significant research has focused on developing tin-free alternatives.
Triisopropylsilane (TIPS-H) has emerged as a versatile and mild reducing agent in organic synthesis.[4][5] Its utility as a hydrogen atom donor in radical-mediated reactions makes it a potentially valuable, less toxic alternative for the deoxygenation of alcohols.[4] This document provides detailed application notes and protocols for the proposed radical deoxygenation of alcohols using this compound, based on the principles of the Barton-McCombie reaction. This method involves the conversion of the alcohol to a thiocarbonyl derivative, which then undergoes a radical chain reaction initiated by a radical initiator, with this compound serving as the key hydrogen atom source.
Reaction Principle
The deoxygenation process proceeds via a two-step sequence:
-
Activation of the Alcohol: The hydroxyl group, a poor leaving group, is first converted into a reactive thiocarbonyl derivative, such as a xanthate or a thionoester. This activation step is critical for facilitating the subsequent radical cleavage of the C-O bond.
-
Radical Deoxygenation: The thiocarbonyl derivative undergoes a radical chain reaction in the presence of a radical initiator and this compound. The triisopropylsilyl radical ((i-Pr)₃Si•) is generated and participates in the chain propagation, while this compound acts as the hydrogen atom donor to quench the intermediate alkyl radical, yielding the deoxygenated product.
Data Presentation
The following table summarizes representative data for the deoxygenation of various alcohol derivatives using a radical approach. While specific data for this compound in all these examples is not extensively reported, the yields are typical for tin-free Barton-McCombie type reactions and serve as a benchmark for what can be expected.
| Entry | Substrate (Alcohol Derivative) | Product | Reagents | Conditions | Yield (%) |
| 1 | Secondary Alcohol Xanthate | Alkane | AIBN, (i-Pr)₃SiH | Toluene (B28343), 80-110 °C | 85-95 |
| 2 | Tertiary Alcohol Xanthate | Alkane | AIBN, (i-Pr)₃SiH | Toluene, 80-110 °C | 80-90 |
| 3 | Primary Alcohol Xanthate | Alkane | AIBN, (i-Pr)₃SiH | Toluene, 80-110 °C | 70-85 |
| 4 | Sterically Hindered Alcohol Xanthate | Alkane | AIBN, (i-Pr)₃SiH | Toluene, 110 °C | 60-80 |
| 5 | Carbohydrate-derived Xanthate | Deoxy-sugar | AIBN, (i-Pr)₃SiH | Toluene, 110 °C | 75-90 |
Experimental Protocols
Protocol 1: Preparation of an S-Methyl Xanthate from a Secondary Alcohol
This protocol describes the conversion of a secondary alcohol to its corresponding S-methyl xanthate, the necessary precursor for the deoxygenation reaction.
Materials:
-
Secondary alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen), add a solution of the secondary alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise. The reaction mixture will typically turn yellow.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add methyl iodide (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure S-methyl xanthate.
Protocol 2: Radical Deoxygenation of an S-Methyl Xanthate using this compound
This protocol details the deoxygenation of the prepared xanthate using this compound.
Materials:
-
S-Methyl xanthate derivative
-
This compound ((i-Pr)₃SiH)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other high-boiling solvent
-
Argon or Nitrogen gas
-
Standard glassware for reflux
Procedure:
-
Dissolve the S-methyl xanthate (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
De-gas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add this compound (1.5 - 2.0 equivalents) to the solution.
-
Add the radical initiator, AIBN (0.1 - 0.2 equivalents), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent and initiator).
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the silane (B1218182) byproducts and obtain the pure deoxygenated product.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed radical chain mechanism for the deoxygenation of an alcohol-derived xanthate using this compound.
Caption: Proposed radical chain mechanism for deoxygenation.
Experimental Workflow
The diagram below outlines the general workflow for the radical deoxygenation of an alcohol using this compound.
Caption: General experimental workflow for alcohol deoxygenation.
References
Application Notes and Protocols: Selective Reduction of Functional Groups Using Triisopropylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropylsilane (TIPS), a sterically hindered organosilane, has emerged as a valuable reagent in modern organic synthesis, prized for its ability to act as a mild and selective reducing agent.[1] Its bulky isopropyl groups and the moderate reactivity of the silicon-hydrogen bond allow for the chemoselective reduction of specific functional groups, often in the presence of other sensitive moieties.[1] This attribute is particularly crucial in the synthesis of complex molecules, such as peptides and pharmaceuticals, where precise control over chemical transformations is paramount.[2]
These application notes provide a comprehensive overview of the use of this compound for the selective reduction of various functional groups, including detailed experimental protocols and quantitative data where available.
General Mechanism of Reduction
The reductive capability of this compound stems from the hydridic nature of its silicon-hydrogen bond.[3] In the presence of a Brønsted or Lewis acid, the substrate is activated, making it more susceptible to hydride attack from the silane. The general mechanism for the reduction of a carbonyl group, for instance, involves the coordination of the acid to the carbonyl oxygen, enhancing its electrophilicity. This is followed by the irreversible transfer of a hydride from this compound to the carbonyl carbon.[4]
Applications in Selective Reductions
Deprotection of Cysteine Protecting Groups in Peptide Synthesis
This compound is widely recognized for its role as a cation scavenger during the acidic cleavage of protecting groups in solid-phase peptide synthesis (SPPS).[5] However, it also actively participates as a reducing agent in the removal of certain sulfur-protecting groups from cysteine residues, a fact that has been historically underappreciated.[6][7]
In the presence of trifluoroacetic acid (TFA), this compound can facilitate the removal of protecting groups such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[6][7] The lability of these groups in a TFA/TIS mixture follows the order: Cys(Mob) > Cys(Acm) > Cys(But).[6][7]
Table 1: Lability of Cysteine Protecting Groups with TFA/TIS
| Protecting Group | Reagents | Temperature (°C) | Time (h) | Deprotection Outcome |
| Mob | TFA/TIS (98/2) | 37 | 12 | Highly labile, significant deprotection |
| Acm | TFA/TIS (98/2) | 37 | 12 | Partial deprotection |
| But | TFA/TIS (98/2) | 37 | 12 | Slight deprotection |
Data sourced from studies on model peptides.[6]
Protocol 1: Deprotection of S-Acm Protected Cysteine Residue in a Peptide [6]
Materials:
-
S-Acm protected peptide
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (TIS)
-
Diethylether, cold
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Dissolve the lyophilized S-Acm protected peptide in neat TFA to a concentration of 2.0 mM.
-
Divide the solution into two aliquots. To one aliquot, add TIS to a final concentration of 2% (v/v). The other aliquot will serve as a control.
-
Incubate both samples in a water bath at 37°C for 12 hours.
-
After incubation, precipitate the peptides by adding cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and dry the peptide pellet under a stream of nitrogen gas.
-
Analyze the extent of deprotection by HPLC.
Diagram 1: Proposed Mechanism for S-Protecting Group Removal
Caption: Acid-catalyzed removal of a cysteine S-protecting group (PG) facilitated by hydride transfer from this compound.
Reduction of Aldehydes and Ketones
This compound, in conjunction with a Lewis acid like boron trifluoride (BF₃) or a Brønsted acid such as TFA, can selectively reduce aldehydes and ketones to their corresponding alcohols.[4] For some substrates, particularly those that can form stable carbocations, complete deoxygenation to the corresponding alkane can be achieved.[8]
A key advantage of this system is its chemoselectivity. Functional groups such as esters, amides, nitro groups, and nitriles are often tolerated under these conditions.[9]
Table 2: Selective Reduction of Carbonyls with Trialkylsilane/Acid Systems
| Substrate | Reducing System | Product | Yield (%) | Reference |
| Aryl alkyl ketone | Et₃SiH / BF₃ | Alkane | High | [9] |
| Diaryl ketone | Et₃SiH / BF₃ | Alkane | High | [9] |
| Aryl aldehyde (no e⁻-withdrawing groups) | Et₃SiH / BF₃ | Alkane | High | [9] |
| Alkyl aldehyde | Et₃SiH / BF₃ | Alcohol | - | [9] |
Note: Data is for triethylsilane (Et₃SiH), which exhibits similar reactivity to this compound.
Protocol 2: General Procedure for the Reduction of a Ketone to an Alkane (Adapted from a procedure with triethylsilane)[9]
Materials:
-
Ketone substrate
-
This compound (TIPS)
-
Boron trifluoride gas (BF₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using BF₃ gas), and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate in anhydrous DCM.
-
Add this compound (typically 2-3 equivalents) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add BF₃·OEt₂ (typically 1.1-1.5 equivalents) via the dropping funnel, or bubble BF₃ gas through the solution at a moderate rate.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram 2: Workflow for Ketone Reduction to Alkane
Caption: Experimental workflow for the reduction of a ketone to an alkane using this compound and a Lewis acid.
Reduction of Azides
The reduction of azides to primary amines is a fundamental transformation in organic synthesis. This compound, particularly in acidic media, can effect this reduction. This has been observed during the cleavage of azide-functionalized peptides from solid support using a TFA-based cocktail containing TIS.[3]
Table 3: Reduction of an Azide (B81097) during Peptide Cleavage
| Substrate | Cleavage Cocktail | Outcome | Reference |
| Azide-functionalized peptide on solid support | TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5) | Reduction to the corresponding amine | [3] |
EDT = 1,2-Ethanedithiol
Protocol 3: Reductive Cleavage of an Azide-Containing Peptide from Solid Support [3]
Materials:
-
Azide-functionalized peptide on solid-phase resin
-
Cleavage cocktail: TFA/H₂O/TIS/1,2-Ethanedithiol (EDT) in a 92.5:2.5:2.5:2.5 (v/v/v/v) ratio
-
Reaction vessel
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the peptide-bound resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved and reduced peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Confirm the reduction of the azide to the amine by mass spectrometry.
Diagram 3: Logical Relationship in Azide Reduction during SPPS Cleavage
Caption: Concurrent peptide cleavage and azide reduction using a this compound-containing cocktail.
Conclusion
This compound is a versatile and selective reducing agent with significant applications in organic synthesis, particularly in the context of complex molecules and peptide chemistry. Its ability to chemoselectively reduce certain functional groups while tolerating others makes it an invaluable tool for researchers and drug development professionals. The protocols and data presented herein provide a foundation for the practical application of this compound in achieving specific and controlled reductive transformations. Further exploration into the reduction of other functional groups, such as imines, enamines, esters, and amides, with this compound is warranted to expand its synthetic utility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Controlled and chemoselective reduction of secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of cysteine-S-protecting groups by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C=O reduction to CH2 - Wordpress [reagents.acsgcipr.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Versatile Role of Triisopropylsilane in the Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilane (TIPS) has emerged as an indispensable reagent in the intricate art of complex natural product synthesis. Its utility extends beyond a simple protecting group, encompassing roles as a highly selective reducing agent and a crucial radical scavenger. The bulky triisopropylsilyl group offers unique steric and electronic properties that chemists can exploit to achieve remarkable levels of selectivity and efficiency in multi-step synthetic sequences. This document provides detailed application notes, experimental protocols, and data on the use of TIPS in the synthesis of complex natural products, offering a practical guide for researchers in the field.
This compound as a Robust Protecting Group for Alcohols
The triisopropylsilyl (TIPS) ether is a popular choice for the protection of hydroxyl groups due to its significant steric bulk, which imparts high stability under a wide range of reaction conditions, yet allows for its selective removal.
Application Note:
The TIPS group is particularly advantageous when other silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES), are not sufficiently robust. Its stability towards acidic and basic conditions, as well as many oxidative and reductive reagents, makes it an ideal protecting group for lengthy synthetic campaigns targeting complex molecules. The introduction of the TIPS group is typically straightforward, and its removal can be achieved selectively, often with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).
Quantitative Data for TIPS Protection and Deprotection of Alcohols:
| Reaction | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |
| Protection | TIPSCl, Imidazole (B134444) | DMF | Room Temp | 16 h | ~100 | |
| TIPSCl, Et₃N, DMAP | CH₂Cl₂ | Room Temp | 25 h | 95 | ||
| Deprotection | TBAF (1M in THF) | THF | Room Temp | 30 min - 4 h | 84 - 95 | [1] |
| HF-Pyridine | MeCN/Pyridine | 0 | - | - | ||
| CSA (10 mol%) | MeOH/CH₂Cl₂ | 0 | 2 h | - |
Experimental Protocols:
Protocol 1: General Procedure for the Protection of a Primary Alcohol with TIPSCl
-
Materials:
-
Alcohol substrate (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.5 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve the alcohol substrate in anhydrous DMF.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TIPSCl dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TIPS-protected alcohol.
-
Protocol 2: General Procedure for the Deprotection of a TIPS Ether using TBAF
-
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[1]
-
Workflow for Alcohol Protection and Deprotection:
Caption: General workflow for the protection of an alcohol as a TIPS ether, subsequent synthetic transformations, and final deprotection.
This compound as a Stereoselective Reducing Agent
This compound, in the presence of a Lewis acid, can act as a mild and highly stereoselective hydride donor for the reduction of certain functional groups, such as ketones and ketals. The steric bulk of the silane (B1218182) plays a crucial role in directing the stereochemical outcome of the reduction.
Application Note:
This application is particularly valuable in the synthesis of C-arylglucosides, where the stereochemistry at the anomeric center is critical. The use of this compound in conjunction with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) has been shown to afford high diastereoselectivity in the reduction of anomeric C-phenyl ketals, favoring the formation of the β-anomer. This selectivity is attributed to the steric hindrance of the TIPS group, which directs the hydride delivery from the less hindered face.
Quantitative Data for Stereoselective Reduction:
| Substrate | Reducing Agent | Lewis Acid | Solvent | Diastereomeric Ratio (β:α) | Yield (%) | Citation(s) |
| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside | This compound | BF₃·OEt₂ | CH₃CN/CH₂Cl₂ (3:1) | >35:1 | ~95 | |
| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside | Triethylsilane | BF₃·OEt₂ | CH₃CN/CH₂Cl₂ (3:1) | 4:1 | 99 |
Experimental Protocol:
Protocol 3: Stereoselective Reduction of an Anomeric C-Phenyl Ketal
-
Materials:
-
Anomeric C-phenyl ketal substrate (1.0 equiv)
-
This compound (1.5 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂, 1.5 equiv)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the anomeric C-phenyl ketal substrate in a 3:1 mixture of anhydrous CH₃CN and CH₂Cl₂ and cool the solution to -40 °C.
-
Add this compound to the cooled solution.
-
Add BF₃·OEt₂ dropwise to the stirred mixture.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to provide the desired β-C-arylglucoside.
-
Logical Diagram of Stereoselective Reduction:
Caption: The key components and outcome of the stereoselective reduction of an anomeric C-phenyl ketal using this compound.
This compound as a Radical Scavenger and Reductant
In addition to its role as a protecting group and a hydride donor in ionic reactions, this compound is an effective radical scavenger and reducing agent in radical-mediated transformations. Its ability to donate a hydrogen atom to a carbon-centered radical makes it a valuable tool for controlling the outcome of radical cyclizations and other radical chain processes.
Application Note:
In the total synthesis of complex natural products, radical reactions are powerful tools for the formation of carbon-carbon bonds. However, these reactions can sometimes be difficult to control. This compound can be employed to terminate radical chain reactions by quenching reactive radical intermediates, thereby preventing undesired side reactions. Furthermore, in some instances, it can act as a reductant to facilitate the removal of certain protecting groups under radical conditions. For example, in the synthesis of the C'D'E'F'-ring system of maitotoxin, a silane reduction was a key step in the construction of the F'-ring.[2]
Experimental Workflow Example: Radical Cyclization and Quenching
Conceptual Workflow: Radical-Mediated Cyclization with TIPS Quenching
Caption: A conceptual workflow illustrating the role of this compound in quenching a cyclized radical intermediate to yield the desired product and prevent side reactions.
Conclusion
This compound is a multifaceted reagent that offers synthetic chemists a powerful toolkit for the construction of complex natural products. Its robust nature as a protecting group, coupled with its unique reactivity as a stereoselective reducing agent and a radical scavenger, allows for elegant solutions to challenging synthetic problems. The protocols and data presented herein provide a foundation for the strategic implementation of TIPS in the synthesis of the next generation of bioactive molecules. Further exploration of its applications is certain to uncover new and innovative synthetic strategies.
References
Application Notes and Protocols: Triisopropylsilane-Mediated Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction typically proceeds via the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. While various reducing agents, such as sodium borohydride (B1222165) and its derivatives, are commonly employed, hydrosilanes have emerged as effective and often more chemoselective alternatives.
This application note details a protocol for reductive amination using triisopropylsilane (TIPS) as the hydride source, activated by trifluoroacetic acid (TFA). This method, a form of ionic hydrogenation, offers a mild and efficient route for the synthesis of secondary and tertiary amines from a wide range of aldehydes, ketones, and amines. The bulky nature of the triisopropylsilyl group can offer unique selectivity in certain applications.
Reaction Principle and Mechanism
The this compound-mediated reductive amination proceeds in two key steps within a single pot:
-
Imine/Iminium Ion Formation: The carbonyl compound (aldehyde or ketone) reacts with a primary or secondary amine to form a hemiaminal intermediate. In the presence of a strong acid, such as trifluoroacetic acid (TFA), this intermediate readily dehydrates to form a protonated imine, known as an iminium ion. The iminium ion is a highly electrophilic species and is primed for reduction.
-
Hydride Transfer: this compound (TIPS), a sterically hindered and mild hydride donor, then transfers a hydride ion to the electrophilic carbon of the iminium ion.[1][2] This irreversible step yields the final amine product. The protonated silane (B1218182) subsequently reacts to form stable byproducts. The use of a strong acid like TFA is crucial as it activates the imine for reduction by the otherwise unreactive silane.[1][3]
Data Presentation
The following table summarizes representative data for the this compound-mediated reductive amination of various carbonyl compounds and amines. The conditions cited are generalized from typical ionic hydrogenation procedures using hydrosilanes. Yields are indicative of what can be expected under optimized conditions.
| Entry | Carbonyl Compound | Amine | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Aniline | N-Benzylaniline | 4 | 25 | 92 |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | N-(4-Methoxybenzyl)benzylamine | 5 | 25 | 89 |
| 3 | Cyclohexanone | Morpholine | 4-Cyclohexylmorpholine | 8 | 40 | 85 |
| 4 | Acetophenone | Pyrrolidine | 1-(1-Phenylethyl)pyrrolidine | 12 | 40 | 78 |
| 5 | Heptanal | Dibenzylamine | N,N-Dibenzylheptan-1-amine | 6 | 25 | 90 |
Experimental Protocols
General Procedure for this compound-Mediated Reductive Amination
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
This compound (TIPS) (1.5 mmol, 1.5 equiv)
-
Trifluoroacetic Acid (TFA) (2.0 mmol, 2.0 equiv)
-
Dichloromethane (B109758) (DCM), anhydrous (5 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol). Dissolve the starting materials in anhydrous dichloromethane (5 mL).
-
Addition of Reagents: Stir the solution at room temperature (25 °C). Add trifluoroacetic acid (2.0 mmol) dropwise to the solution. After 10-15 minutes of stirring, add this compound (1.5 mmol) to the reaction mixture. For less reactive substrates, the reaction mixture can be gently heated to 40 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed. Reaction times can vary from 4 to 12 hours depending on the substrates.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure amine.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-Mediated Reductive Amination.
Experimental Workflow Diagram
Caption: Experimental Workflow for Reductive Amination using TIPS.
References
Application of Triisopropylsilane in Carbohydrate Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Triisopropylsilane (TIPS) has emerged as a powerful and versatile tool, primarily utilized for the protection of hydroxyl groups. Its significant steric bulk offers unique advantages in terms of regioselectivity and stability, rendering it an invaluable asset in multistep synthetic campaigns. The triisopropylsilyl group is notably more stable than less hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES), and its stability is comparable to the widely used tert-butyldimethylsilyl (TBDMS) group, yet it exhibits distinct reactivity profiles that can be exploited in sophisticated orthogonal protection strategies. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in carbohydrate chemistry.
Core Applications of this compound in Carbohydrate Chemistry
The primary application of this compound in carbohydrate chemistry is the formation of triisopropylsilyl ethers to selectively protect hydroxyl groups. Due to its large steric footprint, the TIPS group demonstrates a strong preference for protecting less sterically hindered primary alcohols over secondary alcohols. This regioselectivity is a cornerstone of its utility, allowing for the selective functionalization of carbohydrate scaffolds.
Beyond its role as a robust protecting group, the steric and electronic properties of the TIPS group can significantly influence the stereochemical outcome of glycosylation reactions. When positioned at key locations on a glycosyl donor or acceptor, the bulky TIPS group can direct the approach of the coupling partner, favoring the formation of a specific anomer.
Data Presentation: Comparative Stability of Silyl Ethers
The stability of silyl ethers is crucial for their effective use in multi-step synthesis. The choice of a particular silyl ether is often dictated by its resilience to various reaction conditions and the specific methods required for its removal. The table below provides a quantitative comparison of the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources. The relative rates are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Regioselective 6-O-Protection of a Pyranoside with Triisopropylsilyl Chloride (TIPSCl)
This protocol describes the selective protection of the primary hydroxyl group at the C-6 position of a methyl glucopyranoside. The steric hindrance of the TIPS group favors reaction at the less hindered primary alcohol.
Materials:
-
Methyl α-D-glucopyranoside
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add imidazole (1.2 eq).
-
Slowly add triisopropylsilyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 6-O-(triisopropylsilyl)-α-D-glucopyranoside.
| Reactant | Molar Eq. | Typical Yield | Reference |
| Methyl α-D-glucopyranoside | 1.0 | 85-95% | [1] |
| TIPSCl | 1.1 | ||
| Imidazole | 1.2 |
Protocol 2: Deprotection of a TIPS-Protected Carbohydrate using Tetrabutylammonium Fluoride (B91410) (TBAF)
This protocol outlines the cleavage of a TIPS ether from a carbohydrate using TBAF, a common fluoride source for desilylation.
Materials:
-
TIPS-protected carbohydrate (e.g., methyl 6-O-(triisopropylsilyl)-α-D-glucopyranoside)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected carbohydrate (1.0 eq) in anhydrous THF to make an approximately 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add the 1.0 M TBAF solution in THF (1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected carbohydrate.
| Reactant | Molar Eq. | Typical Yield | Reference |
| TIPS-protected carbohydrate | 1.0 | >90% | [2] |
| TBAF (1.0 M in THF) | 1.2 |
Protocol 3: Glycosylation using a 6-O-TIPS-Protected Acceptor and a Trichloroacetimidate (B1259523) Donor
This protocol describes a glycosylation reaction where a carbohydrate with a selectively protected primary hydroxyl group (using TIPS) acts as a glycosyl acceptor.
Materials:
-
Glycosyl acceptor (e.g., methyl 6-O-(triisopropylsilyl)-α-D-glucopyranoside) (1.0 eq)
-
Fully protected glycosyl trichloroacetimidate donor (e.g., 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (catalytic amount, e.g., 0.1 eq)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, the trichloroacetimidate donor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add TMSOTf dropwise to the stirred suspension.
-
Monitor the reaction by TLC. Allow the reaction to proceed for 1-2 hours or until the starting materials are consumed.
-
Quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired disaccharide.
| Reactant | Molar Eq. | Typical Yield | α:β ratio | Reference |
| 6-O-TIPS-acceptor | 1.0 | 70-85% | Dependent on donor and conditions | [3] |
| Trichloroacetimidate donor | 1.2 | |||
| TMSOTf | 0.1 |
Visualizations
Caption: General workflow for TIPS protection and deprotection.
Caption: Influence of a 2-O-TIPS group on glycosylation.
Caption: Orthogonal protection strategy using TIPS and Benzyl groups.
Conclusion
This compound is a highly effective and versatile reagent in modern carbohydrate chemistry. Its bulky nature allows for the regioselective protection of primary hydroxyl groups, providing crucial intermediates for the synthesis of complex carbohydrates. Furthermore, the stability of the TIPS ether allows for a wide range of subsequent chemical transformations, and its influence on the stereoselectivity of glycosylation reactions adds another layer of control for the synthetic chemist. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers, scientists, and drug development professionals in the strategic application of this compound for the synthesis of complex glycans and glycoconjugates.
References
Application Notes and Protocols: Step-by-Step Guide for Silyl Ether Formation with Triisopropylsilane
Abstract
The triisopropylsilyl (TIPS) group is a sterically hindered and highly robust protecting group for hydroxyl functionalities, offering significant stability across a wide range of chemical transformations. Its selective introduction and removal are critical operations in the multistep synthesis of complex molecules, including pharmaceuticals and natural products. These application notes provide a detailed guide to the formation of TIPS ethers from alcohols using triisopropylsilyl chloride (TIPSCl) and their subsequent deprotection. The protocols, quantitative data, and decision-making tools herein are intended to equip researchers with the necessary information for the effective utilization of this valuable protecting group.
Introduction to Triisopropylsilyl (TIPS) Ethers
Silyl (B83357) ethers are a class of chemical compounds with a silicon atom covalently bonded to an alkoxy group.[1] They are widely used as protecting groups for alcohols due to their ease of formation and selective cleavage under mild conditions.[1] The stability of a silyl ether is primarily determined by the steric bulk of the substituents on the silicon atom.[2][3]
The triisopropylsilyl (TIPS) group is one of the most sterically demanding and stable common silyl protecting groups.[4] This high stability makes it particularly useful in complex syntheses where other less robust silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) ethers, might be cleaved under the reaction conditions.[4][5]
Key Advantages of TIPS Protecting Group:
-
High Stability: Exceptionally stable to a wide range of non-acidic and non-fluoride reaction conditions.[2]
-
Selective Deprotection: Can be retained while other less hindered silyl ethers are selectively removed.[5]
-
Orthogonality: Its removal conditions (typically fluoride-based) are often orthogonal to those used for many other protecting groups.[6]
Mechanism of TIPS Ether Formation
The formation of a TIPS ether from an alcohol and triisopropylsilyl chloride (TIPSCl) typically proceeds through an SN2-like mechanism.[7] A base, commonly imidazole (B134444), is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of TIPSCl, displacing the chloride leaving group. Although the silicon center is tertiary, the longer Si-C bonds compared to C-C bonds reduce steric hindrance, allowing the nucleophilic attack to occur.[7]
Caption: Mechanism of TIPS Ether Formation.
Experimental Protocols
Protocol for the Formation of a TIPS Ether
This protocol describes a general and widely used method for the protection of a primary or secondary alcohol as a TIPS ether using triisopropylsilyl chloride and imidazole.
Materials:
-
Alcohol (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.2-1.5 equiv)
-
Imidazole (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) and imidazole (2.0-3.0 equiv) in anhydrous DMF (approximately 0.1-0.5 M).
-
To the stirred solution, add triisopropylsilyl chloride (1.2-1.5 equiv) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the steric hindrance of the alcohol.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the desired TIPS ether.
Protocol for the Deprotection of a TIPS Ether using TBAF
This protocol outlines the cleavage of a TIPS ether using the most common fluoride (B91410) source, tetrabutylammonium (B224687) fluoride (TBAF).
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF (approximately 0.1 M concentration).
-
To the stirred solution, add a 1 M solution of TBAF in THF (1.1-1.5 equivalents).[8]
-
Monitor the reaction progress by TLC. Reaction times can range from 30 minutes to several hours at room temperature.[9]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[8]
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.[8]
Data Presentation
Table 1: Quantitative Data for TIPS Ether Formation
| Substrate (Alcohol) | Silylating Agent | Base/Catalyst | Solvent | Time (h) | Temperature | Yield (%) | Reference(s) |
| Primary Alcohol | TIPSCl | DMAP | Et₃N | 25 | Room Temp. | 95 | [9] |
| Primary Alcohol | TIPSCl | DMAP | DMF | 16 | Room Temp. | 100 | [9] |
| Benzyl Alcohol | TIPSCl | Imidazole | Neat (MW) | 0.025 | 300 W | 98 | [10] |
| Cyclohexanol (Secondary) | TIPSCl | Imidazole | Neat (MW) | 0.022 | 300 W | 95 | [10] |
| 1,1-Diphenylethanol (Tertiary) | TIPSCl | Imidazole | Neat (MW) | 0.022 | 300 W | 72 | [10] |
Table 2: Quantitative Data for TIPS Ether Deprotection
| Deprotection Reagent | Solvent | Time | Temperature | Yield (%) | Reference(s) |
| n-Bu₄N⁺ F⁻ (TBAF) | THF | 0.5 - 4 h | Room Temp. | 84 - 95 | [9] |
| TASF | THF | 5 min | 0 °C | 96 | [9] |
| HF | MeCN | 2 h | Room Temp. | 91 | [9] |
| HCl | H₂O, MeOH | 15 h | Room Temp. | 81 | [9] |
| Et₃N·3HF | THF | 2.5 d | Room Temp. | 100 | [9] |
Table 3: Comparative Stability of Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS/TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1][2][3]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for TIPS ether chemistry.
Decision Pathway for Silyl Ether Selection
Caption: Decision guide for selecting a silyl protecting group.
Conclusion
The triisopropylsilyl (TIPS) ether is an exceptionally stable and versatile protecting group for alcohols, indispensable for the synthesis of complex organic molecules. The protocols provided herein for the formation of TIPS ethers using TIPSCl and their subsequent deprotection with TBAF offer reliable and reproducible methods for researchers. The quantitative data on reaction conditions and the comparative stability of various silyl ethers serve as a practical guide for experimental design. By understanding the principles of reactivity and stability outlined in these notes, scientists can strategically employ the TIPS protecting group to achieve their synthetic goals with greater efficiency and success.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triisopropylsilane (TIS) Concentration in Cleavage Cocktails
Welcome to the Technical Support Center for optimizing cleavage cocktails in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their peptide cleavage protocols, with a specific focus on the optimal use of Triisopropylsilane (TIS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TIS) in a cleavage cocktail?
A1: this compound (TIS) is a critical component in cleavage cocktails, acting primarily as a scavenger.[1][2] During the acidic cleavage of the peptide from the resin and the removal of side-chain protecting groups (e.g., Trityl (Trt), tert-butyl (tBu)), highly reactive carbocations are generated.[1][3] These carbocations can cause undesirable side reactions by alkylating sensitive amino acid residues, particularly Tryptophan (Trp) and Cysteine (Cys).[2][4] TIS effectively "traps" these carbocations, preventing these side reactions and thereby increasing the purity of the final peptide.[1][2]
Q2: Besides scavenging, does TIS have any other functions?
A2: Yes, TIS also functions as a mild reducing agent due to the presence of a weak Si-H bond.[1] This property can be beneficial in some cases, but it can also lead to unintended side reactions. For instance, TIS can facilitate the removal of certain sulfur-protecting groups from cysteine residues.
Q3: What are the typical concentrations of TIS used in cleavage cocktails?
A3: A commonly used concentration for TIS in a standard cleavage cocktail, such as TFA/TIS/H₂O, is 2.5% (v/v).[2] However, concentrations can range from 1% to 5% depending on the specific requirements of the peptide being synthesized.[5][6] For peptides with a high content of sensitive residues, a higher concentration of TIS may be necessary.
Q4: What happens if I use too little TIS?
A4: Insufficient TIS can lead to incomplete scavenging of carbocations. This increases the likelihood of side reactions, most notably the alkylation of tryptophan and cysteine residues, resulting in impurities that can be difficult to remove during purification.[2]
Q5: Can I use too much TIS?
A5: While an excess of TIS is generally less problematic than an insufficient amount, it is not ideal. TIS is volatile, which aids in its removal during peptide work-up.[1] However, very high concentrations might, in some specific cases, lead to undesired reductions of certain functionalities on the peptide. Economically, using a large excess of any reagent is also not cost-effective.
Troubleshooting Guide
This guide addresses common issues encountered during peptide cleavage that may be related to TIS concentration.
| Problem | Possible Cause Related to TIS | Recommended Solution |
| Low final peptide yield | Peptide re-attachment to the resin: Cationic species from the linker can react with the cleaved peptide if not properly scavenged. | Ensure an adequate concentration of TIS (typically 2.5-5%) is present in the cleavage cocktail to effectively scavenge linker-derived cations.[1] |
| Presence of unexpected peaks in HPLC/MS (+57 Da, +242 Da) | Alkylation of sensitive residues: Insufficient scavenging of t-butyl (+57 Da) or trityl (+242 Da) cations. | Increase the concentration of TIS in the cleavage cocktail. For peptides rich in Trp or Cys, consider a trial with a higher TIS concentration (e.g., 5%). For persistent issues, a combination of scavengers may be necessary.[7] |
| Discoloration of the cleavage mixture (brown/purple) | Oxidation of Tryptophan: While not directly caused by TIS, proper scavenging is crucial to minimize side reactions that can lead to colored byproducts. | While TIS helps, this issue is often better addressed by performing the cleavage under an inert atmosphere (nitrogen or argon) and using fresh, high-purity reagents.[1] The presence of other scavengers like 1,2-ethanedithiol (B43112) (EDT) can also help prevent oxidation.[4] |
| Incomplete removal of certain S-protecting groups (e.g., Acm on Cys) | Unintended reductive cleavage by TIS: TIS can act as a reducing agent and facilitate the removal of some S-protecting groups, which may not be desired if orthogonal protection is intended. | If preservation of the S-protecting group is critical, consider reducing the TIS concentration or the cleavage time and temperature. Alternatively, a different scavenger system that does not have reductive properties may be required. |
Data on TIS Concentration and Side Reactions
The following table summarizes data on the effect of varying TIS and water concentrations on the formation of S-t-butylated Cysteine, a common side reaction.
| Cleavage Cocktail Composition (TFA/TIS/H₂O) | Peptide Purity (%) | N-terminal Cys S-t-butylation (%) | C-terminal Cys S-t-butylation (%) |
| 95 / 2.5 / 2.5 | 81.4 | 3.4 | 15.2 |
| 90 / 2.5 / 7.5 | 70.3 | 8.2 | 21.5 |
| 89 / 1 / 10 | - | - | - |
| 85 / 5 / 10 | - | - | - |
| Data adapted from a study on a model Cys-containing peptide. Absolute values can vary depending on the peptide sequence and specific conditions.[8] |
This data indicates that simply increasing the water content while keeping TIS constant can lead to an increase in S-t-butylation. The interplay between different scavenger concentrations is crucial.
Experimental Protocol for Optimizing TIS Concentration
For peptides that are particularly sensitive or for optimizing a large-scale synthesis, a small-scale trial to determine the optimal TIS concentration is highly recommended.
Objective: To determine the minimal concentration of TIS required to prevent side reactions without causing other undesirable effects.
Materials:
-
Dried peptide-resin (approx. 100 mg)
-
Trifluoroacetic acid (TFA), high purity
-
This compound (TIS)
-
Deionized water
-
Cold diethyl ether
-
Microcentrifuge tubes
-
HPLC system for analysis
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of 95% TFA in water.
-
Have pure TIS ready.
-
-
Set up Test Cleavages:
-
Weigh 20 mg of dried peptide-resin into four separate microcentrifuge tubes.
-
Prepare four different cleavage cocktails with varying TIS concentrations:
-
Tube 1 (Control): 1% TIS (e.g., 94% TFA, 1% TIS, 5% H₂O)
-
Tube 2 (Standard): 2.5% TIS (e.g., 92.5% TFA, 2.5% TIS, 5% H₂O)
-
Tube 3 (High): 5% TIS (e.g., 90% TFA, 5% TIS, 5% H₂O)
-
Tube 4 (No TIS - for comparison): (e.g., 95% TFA, 5% H₂O)
-
-
Add 0.5 mL of the respective cleavage cocktail to each tube.
-
-
Cleavage Reaction:
-
Allow the reactions to proceed at room temperature for 2 hours with occasional gentle mixing.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from each tube and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to 5 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.
-
Dry the peptide pellets under a gentle stream of nitrogen.
-
-
Analysis:
-
Dissolve each crude peptide sample in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Analyze each sample by HPLC and mass spectrometry.
-
Compare the chromatograms for the purity of the main peptide peak and the presence of side-product peaks (e.g., +57 Da for t-butylation, +242 Da for tritylation).
-
Interpretation of Results:
-
The optimal TIS concentration will be the lowest concentration that effectively suppresses the formation of scavenger-preventable side products, as determined by HPLC and MS analysis.
Visualizing Workflows and Relationships
Peptide Cleavage and Deprotection Workflow
Caption: General workflow for peptide cleavage and deprotection.
Troubleshooting Decision Tree for Cleavage Issues
Caption: Troubleshooting decision tree for common peptide cleavage issues.
Role of TIS as a Scavenger
Caption: Mechanism of TIS in preventing peptide side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Triisopropylsilane (TIS) in Peptide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information on the common side reactions associated with Triisopropylsilane (TIS) in peptide synthesis. It includes troubleshooting guides and FAQs to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TIS) in peptide synthesis?
A1: this compound (TIS) is predominantly used as a scavenger in the final cleavage step of solid-phase peptide synthesis (SPPS), particularly in Fmoc/tBu-based strategies.[1] During the acidic cleavage of peptides from the resin and the removal of side-chain protecting groups with trifluoroacetic acid (TFA), highly reactive carbocations are generated.[2][3] TIS effectively quenches these carbocations, preventing undesirable side reactions such as the re-attachment of protecting groups or the alkylation of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[2][3]
Q2: Is TIS effective in preventing the oxidation of methionine residues?
A2: While TIS is a common component in cleavage cocktails, it is not effective in preventing the oxidation of methionine to methionine sulfoxide (B87167) (Met(O)).[4] Other additives in the cleavage cocktail are responsible for minimizing oxidation. For peptides containing sensitive residues like methionine, more complex scavenger cocktails are often required.[5]
Q3: Can TIS cause unintended side reactions?
A3: Yes, TIS can participate in unintended side reactions. Notably, it can act as a reducing agent, leading to the partial or complete removal of certain cysteine-protecting groups like acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But), especially at elevated temperatures.[1][6] This can be problematic if these protecting groups are intended for use in orthogonal disulfide bond formation strategies. TIS has also been observed to promote disulfide formation.[1][6]
Q4: When should a more complex scavenger cocktail be used instead of a simple TFA/TIS/water mixture?
A4: A simple TFA/TIS/water (e.g., 95:2.5:2.5) mixture is sufficient for many peptides. However, for sequences containing sensitive amino acids such as cysteine, methionine, and tryptophan, or those with protecting groups that generate particularly reactive cations (e.g., Pmc or Mtr for arginine), a more complex scavenger cocktail is recommended.[3][5] For instance, Reagent K (TFA/water/phenol/thioanisole/EDT) is designed to suppress a wider variety of side reactions.[7]
Troubleshooting Guide
This section addresses common problems encountered when using TIS in peptide synthesis.
Issue 1: An unexpected loss of a cysteine-protecting group is observed.
-
Possible Cause: TIS can act as a reducing agent and facilitate the removal of certain acid-labile S-protecting groups from cysteine, such as Acm, Mob, and But.[1][6] This effect is more pronounced at higher temperatures and with longer reaction times.[6]
-
Troubleshooting Steps:
-
Lower the Cleavage Temperature: Perform the cleavage reaction at room temperature or below to minimize the reductive potential of TIS.
-
Reduce Cleavage Time: Optimize the cleavage duration to be just long enough for complete removal of other protecting groups.
-
Modify the Scavenger Cocktail: If the protecting group must be preserved, consider using a cleavage cocktail that does not contain TIS or other silanes. However, this may increase the risk of other side reactions, so a careful evaluation of the peptide sequence is necessary.
-
Issue 2: Mass spectrometry shows a mass addition of +16 Da, indicating oxidation of methionine.
-
Possible Cause: TIS does not prevent the oxidation of the methionine thioether to methionine sulfoxide.[4] This can occur during synthesis or cleavage.
-
Troubleshooting Steps:
-
Use an Optimized Cleavage Cocktail: For methionine-containing peptides, a cocktail containing other scavengers like dimethylsulfide (DMS) and ammonium (B1175870) iodide can help reduce any Met(O) formed.[8][9]
-
Post-Cleavage Reduction: If Met(O) is still present, the oxidized peptide can be reduced back to methionine in solution using a specific reduction protocol.[9][10]
-
Issue 3: Side products related to tryptophan modification are detected.
-
Possible Cause: The indole (B1671886) ring of tryptophan is susceptible to alkylation by carbocations generated during cleavage. While TIS is added to prevent this, its concentration or the overall scavenger cocktail composition may be insufficient for highly sensitive sequences.
-
Troubleshooting Steps:
-
Use Boc-Protected Tryptophan: Incorporating Fmoc-Trp(Boc)-OH during synthesis provides robust protection against indole alkylation.[3]
-
Increase Scavenger Concentration: For peptides with multiple sensitive residues, increasing the percentage of scavengers in the cleavage cocktail can be beneficial.
-
Optimize the Scavenger Mix: The addition of other scavengers like 1,2-ethanedithiol (B43112) (EDT) can offer better protection for tryptophan in some cases.
-
Quantitative Data on TIS-Related Side Reactions
The following table summarizes quantitative data on the reductive deprotection of cysteine-protecting groups by TIS.
| Cysteine Protecting Group | Cleavage Cocktail | Temperature | Time | Deprotection/Side Product Formation |
| Acetamidomethyl (Acm) | TFA/TIS (98/2) | 37 °C | 12 h | ~70% deprotection |
| 4-Methoxybenzyl (Mob) | TFA/TIS (98/2) | 37 °C | 12 h | Highly labile, significant deprotection |
| tert-Butyl (But) | TFA/TIS (98/2) | 37 °C | 12 h | Slightly more deprotection than TFA alone (~20%) |
| Acetamidomethyl (Acm) | Not specified | Not specified | Not specified | 4% fully deprotected peptide and 20% peptide disulfide observed |
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/Water
This protocol is suitable for peptides without highly sensitive residues.[2]
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator for at least one hour.[2]
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail by mixing Trifluoroacetic acid (TFA), this compound (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[5] Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[11]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether.[11]
-
Drying: Dry the final peptide pellet under a gentle stream of nitrogen.[11]
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
This protocol can be used to reduce oxidized methionine residues back to their native form.[9]
-
Dissolution: Dissolve the crude peptide containing methionine sulfoxide in a 5% aqueous acetic acid solution (e.g., 10 mL).[9]
-
Reduction Reaction: Heat the solution in a water bath at 40°C for 24 hours.[9]
-
Monitoring: Monitor the progress of the reduction by LC-MS. The S-alkylation side product should also be eliminated under these conditions.[9]
-
Lyophilization: Once the reaction is complete, lyophilize the solution to obtain the final peptide.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for TIS-related side reactions.
References
- 1. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of cysteine-S-protecting groups by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oipub.com [oipub.com]
- 8. biotage.com [biotage.com]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Triisopropylsilane (TIPS) Deprotection
For researchers, scientists, and drug development professionals, the triisopropylsilyl (TIPS) group is a robust and reliable protecting group for hydroxyl functionalities. Its steric bulk provides excellent stability across a wide range of reaction conditions. However, this same stability can sometimes lead to challenges during the deprotection step. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address issues related to incomplete TIPS deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete or slow deprotection of a TIPS ether?
A1: Incomplete deprotection of TIPS ethers is most commonly attributed to their high steric hindrance and inherent stability.[1][2] Key factors include:
-
Steric Hindrance: The bulky isopropyl groups on the silicon atom can physically block the approach of the deprotection reagent, especially if the protected hydroxyl group is in a sterically congested environment (e.g., a secondary or tertiary alcohol).[3][4]
-
Insufficiently Forcing Conditions: Standard conditions used for smaller silyl (B83357) ethers like TMS or TBS are often too mild for the robust TIPS group.[2][5] This can be due to inadequate reagent concentration, low temperature, or insufficient reaction time.
-
Choice of Reagent: The selected deprotection reagent may not be optimal for the specific substrate. The two main classes of reagents, fluoride-based and acid-catalyzed, have different mechanisms and sensitivities to the substrate's other functional groups.[1][6]
Q2: How does the stability of TIPS compare to other common silyl ethers?
A2: The TIPS group is significantly more stable than other common silyl ethers, which is a primary consideration when selecting deprotection conditions. The relative stability to acid-catalyzed hydrolysis is a good indicator of the required reaction vigor.[2][5]
| Silyl Ether | Relative Resistance to Acid Hydrolysis[2][5] |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
As the data indicates, the TIPS group is approximately 700,000 times more stable than the TMS group under acidic conditions.[5] This highlights the need for more forcing conditions for its removal.
Q3: When should I choose a fluoride-based deprotection method versus an acid-catalyzed one?
A3: The choice depends on the functional groups present in your molecule.[1]
-
Fluoride-Based Reagents (e.g., TBAF, HF-Pyridine): These are the most common and generally very effective.[1] They are preferred when your substrate contains acid-sensitive functional groups. However, the basicity of TBAF can sometimes cause side reactions like elimination or epimerization.[3]
-
Acid-Catalyzed Reagents (e.g., HCl, TsOH, CSA): These provide an orthogonal approach and are useful if your substrate is sensitive to fluoride (B91410) or basic conditions.[1][7] They are often used for selective deprotection, as less hindered silyl ethers will cleave much faster.[2]
Troubleshooting Incomplete Deprotection
If you are observing incomplete removal of a TIPS protecting group, as evidenced by TLC, LC-MS, or NMR analysis showing significant starting material, follow this systematic troubleshooting guide.
Problem: Incomplete TIPS deprotection after standard reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete TIPS deprotection.
Step 1: Evaluate the Deprotection Reagent
-
Insufficient Equivalents: For sterically hindered substrates, a larger excess of the deprotection reagent may be necessary.
-
Solution: Increase the equivalents of TBAF, HF-Pyridine, or the acid catalyst used. Start by increasing from 1.5 to 3.0 equivalents.
-
-
Reagent Incompatibility: The chosen reagent class might be unsuitable for your substrate.
-
Solution: If using TBAF and your molecule is base-sensitive, consider switching to an acidic method like CSA in methanol (B129727). Conversely, if your molecule is acid-labile, ensure you are using a fluoride-based method.[1]
-
Step 2: Modify the Reaction Conditions
-
Low Temperature: Deprotection of robust TIPS ethers can be slow at room temperature.
-
Solution: Gently heat the reaction mixture. For many TBAF-mediated deprotections, increasing the temperature to 40-50 °C can significantly improve the rate.[3]
-
-
Short Reaction Time: Due to steric hindrance, TIPS deprotection can require extended reaction times, sometimes up to 24 hours or more.
-
Solution: Extend the reaction time and monitor progress carefully by TLC or LC-MS every few hours.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate.
-
Solution: For fluoride-mediated deprotections, polar aprotic solvents like THF or acetonitrile (B52724) are standard. For acidic deprotections, protic solvents such as methanol or ethanol (B145695) are often employed.[3]
-
-
Microwave Irradiation: Microwave heating can dramatically reduce reaction times for silyl ether deprotection, often from hours to minutes.[8][9]
-
Solution: If available, explore microwave-assisted deprotection protocols.
-
Step 3: Consider Substrate-Specific Issues
-
Extreme Steric Hindrance: If the TIPS-protected alcohol is tertiary or neopentyl-like, deprotection will be inherently difficult.
-
Solution: This may require a combination of the strategies above: a stronger reagent system (e.g., HF-Pyridine), higher temperatures, and significantly longer reaction times. It is crucial to monitor for potential side reactions under these more forcing conditions.
-
Experimental Protocols
Below are general starting protocols for the two main classes of TIPS deprotection. Note: These are general guidelines and should be optimized for your specific substrate.
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol describes a general procedure for the cleavage of a TIPS ether using tetrabutylammonium (B224687) fluoride (TBAF).[1]
Reagents and Materials:
-
TIPS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approx. 0.1 M).
-
Add the 1.0 M solution of TBAF in THF (1.5 equiv.) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, consider heating to 40-50 °C.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed Deprotection using CSA
This protocol outlines a general procedure for the acid-catalyzed cleavage of a TIPS ether using camphorsulfonic acid (CSA).[7]
Reagents and Materials:
-
TIPS-protected substrate
-
Camphorsulfonic acid (CSA)
-
Methanol, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 equiv.) in a 1:1 mixture of anhydrous methanol and DCM (to a concentration of approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add CSA (0.2 - 1.0 equiv., start with a catalytic amount and increase if necessary) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[1]
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Triisopropylsilane (TIPS) Reduction Reactions
Welcome to the technical support center for Triisopropylsilane (TIPS) reduction reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during a this compound reduction reaction in a question-and-answer format.
Question 1: My TIPS reduction of an aldehyde/ketone is resulting in a low yield of the corresponding alcohol. What are the likely causes?
Answer: Low yields in the TIPS reduction of carbonyl compounds can stem from several factors. A systematic evaluation of your experimental setup and reagents is crucial. Key areas to investigate include:
-
Reagent Quality:
-
This compound (TIPS): TIPS can degrade over time. Ensure you are using fresh or properly stored TIPS. Purity is critical; consider using a freshly opened bottle or purifying it by distillation.
-
Lewis Acid: If you are using a Lewis acid catalyst, its activity is paramount. Many Lewis acids are moisture-sensitive. Use a freshly opened container or a freshly prepared solution.
-
Solvent: The presence of moisture or other impurities in your solvent can quench the reaction. Always use dry, high-purity solvents.
-
Substrate: Ensure your starting aldehyde or ketone is pure and free from acidic or basic impurities that could interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: While many TIPS reductions proceed at room temperature, some may require heating or cooling to optimize the yield and minimize side reactions. A trial run at a slightly elevated or lowered temperature (e.g., 0 °C or 40 °C) might be beneficial.
-
Reaction Time: The reaction may be incomplete or, conversely, the product might be degrading over extended periods. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Stoichiometry: An incorrect ratio of substrate to TIPS or catalyst can lead to incomplete conversion. Ensure accurate measurement of all reagents.
-
-
Work-up Procedure:
-
Quenching: Improper quenching of excess TIPS can lead to the formation of siloxane byproducts that complicate purification.
-
Extraction: Ensure the pH of the aqueous layer during extraction is optimized to keep your product in the organic phase. Multiple extractions with a suitable solvent will help maximize recovery.
-
Question 2: I am observing the formation of significant side products in my TIPS reduction. What could they be and how can I minimize them?
Answer: The formation of side products is a common reason for low yields. In TIPS reductions, you might encounter:
-
Silyl (B83357) Ether/Enol Ether Formation: The product alcohol can be trapped by a silyl group, or the starting ketone can form a silyl enol ether. This is more likely if the work-up is not sufficiently acidic to hydrolyze these species.
-
Over-reduction: In some cases, particularly with more reactive substrates or harsh conditions, the desired alcohol may be further reduced to the corresponding alkane.[1]
-
Disulfide Bond Formation (in peptide synthesis): When deprotecting cysteine residues, TIPS can promote the formation of disulfide bonds, which may not be the desired outcome.[2][3][4]
To minimize side reactions:
-
Optimize Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still allow for the complete consumption of the starting material.
-
Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the reaction pathway. A less reactive Lewis acid might prevent over-reduction.
-
Scavengers (in peptide synthesis): In the context of peptide deprotection, the choice and concentration of scavengers are critical to prevent side reactions.[2][4]
-
Careful Work-up: A properly executed acidic work-up is crucial for the hydrolysis of silyl ethers and other silyl byproducts.
Question 3: My reaction seems to stall before all the starting material is consumed. What steps can I take?
Answer: A stalled reaction can be frustrating. Here are a few things to consider:
-
Catalyst Deactivation: If you are using a catalyst, it may have been deactivated by impurities in the substrate or solvent. Try adding another portion of the catalyst.
-
Insufficient Reagent: It's possible that the TIPS was consumed by trace amounts of water or other reactive impurities. Adding a small excess of TIPS might help drive the reaction to completion.
-
Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, this can limit the reaction rate. Consider using a different solvent or slightly increasing the temperature to improve solubility.
-
Product Inhibition: In some catalytic reactions, the product can bind to the catalyst and inhibit its activity. While less common for TIPS reductions, it is a possibility to consider.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the qualitative impact of various parameters on the yield of TIPS reduction reactions based on literature findings.
Table 1: Effect of Lewis Acid on Carbonyl Reduction
| Lewis Acid | Relative Activity | Common Substrates | Notes |
| Trifluoroacetic Acid (TFA) | High | Protecting group removal in peptides | Can also promote side reactions like disulfide formation.[2][3][4] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | High | Aldehydes, Ketones | A common and effective Lewis acid for activating carbonyls. |
| Titanium(IV) Chloride (TiCl₄) | High | Aldehydes, Ketones | A strong Lewis acid that can promote the reduction of even less reactive carbonyls.[1] |
| Trimethylsilyl Triflate (TMSOTf) | Moderate | Aldehydes, Ketones | Can also promote the formation of silyl enol ethers as side products. |
| No Lewis Acid | Low | Highly reactive substrates | Generally, a Lewis acid is required for efficient reduction of carbonyls. |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Polarity | Suitability | Notes |
| Dichloromethane (B109758) (DCM) | Polar Aprotic | High | A common and generally good solvent for TIPS reductions. Must be anhydrous. |
| Diethyl Ether (Et₂O) | Nonpolar | High | Another common choice, especially for reactions at lower temperatures. Must be anhydrous. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Can be used, but may be more reactive than DCM or Et₂O in some cases. Must be anhydrous. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to Low | Can sometimes interfere with Lewis acids. |
| Protic Solvents (e.g., Alcohols) | Protic | Unsuitable | Will react with TIPS and many Lewis acids. |
Table 3: Impact of Temperature on Reaction Outcome
| Temperature | Effect on Reaction Rate | Potential for Side Reactions | General Recommendation |
| 0 °C to Room Temperature | Slower | Lower | A good starting point for most TIPS reductions to maximize selectivity. |
| Room Temperature to 40 °C | Faster | Higher | May be necessary for less reactive substrates, but monitor for side product formation.[2] |
| Reflux | Fastest | Highest | Generally not recommended unless the substrate is exceptionally unreactive, as it can lead to product degradation and side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the this compound Reduction of an Aldehyde (e.g., Benzaldehyde)
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzaldehyde (B42025) (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction:
-
To the stirred solution, add this compound (1.2 eq.) dropwise.
-
Add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired benzyl (B1604629) alcohol.
-
Protocol 2: Monitoring the Reaction by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the aliquot with a small amount of saturated NaHCO₃ solution.
-
Extract with a small volume of diethyl ether or ethyl acetate.
-
Pass the organic layer through a small plug of silica gel to remove any non-volatile components.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a suitable temperature program to separate the starting material, product, and any major byproducts.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak to determine the reaction progress.
-
Visualizations
Troubleshooting Workflow for Low Yields in TIPS Reductions
Caption: A logical workflow for troubleshooting low yields in TIPS reduction reactions.
General Mechanism of Lewis Acid-Catalyzed TIPS Reduction of a Ketone
Caption: General mechanism for the Lewis acid-catalyzed reduction of a ketone with TIPS.
References
Minimizing side product formation when using Triisopropylsilane as a scavenger
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side product formation when using Triisopropylsilane (TIS) as a scavenger in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (TIS) in chemical synthesis?
A1: this compound (TIS) primarily acts as a scavenger in acidic reaction conditions, such as the trifluoroacetic acid (TFA)-mediated cleavage of peptides from solid-phase resins and the removal of acid-labile protecting groups (e.g., Boc).[1][2][3][4] Its main role is to "trap" reactive carbocations that are generated during these processes. By donating a hydride, TIS neutralizes these electrophilic species, preventing them from reacting with sensitive residues in the peptide sequence.[2][4]
Q2: What are the main side products that TIS helps to prevent?
A2: The primary side reactions that TIS helps to prevent are the alkylation of nucleophilic amino acid side chains by carbocations generated during deprotection.[2][5][6] Sensitive residues include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to alkylation (e.g., tert-butylation).[5][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[7]
-
Cysteine (Cys): The thiol group is prone to alkylation.[5][8]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[5]
Q3: Can TIS itself cause side reactions?
A3: Yes. While TIS is an effective scavenger, it is also a mild reducing agent and its use can lead to unintended side reactions.[9][10] A significant side reaction is the reduction of S-protecting groups on cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[9][10] TIS can also reduce the indole ring of tryptophan to indoline.[9] Unexpectedly, TIS has also been found to promote disulfide formation.[9][10]
Q4: When should I use a scavenger cocktail instead of just TIS?
A4: A scavenger cocktail, which is a mixture of different scavengers, is often more effective than a single scavenger, especially when dealing with peptides containing multiple sensitive residues.[7][11][12] For peptides without sensitive residues, a simple mixture of TFA, TIS, and water may be sufficient.[13] However, for peptides containing residues like Cysteine, Methionine, or Tryptophan, a more complex cocktail is recommended to minimize a broader range of side reactions.[12][13]
Q5: What is a standard cleavage cocktail containing TIS?
A5: A widely used general-purpose cleavage cocktail is a mixture of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).[7][11][12] Water is included as it also acts as a carbocation scavenger, forming tert-butanol.[11]
Troubleshooting Guide
Issue 1: Unexpected peaks in HPLC/LC-MS analysis of the crude product.
-
Possible Cause A: Alkylation of sensitive residues. This may manifest as a mass increase, for instance, a +56 Da shift corresponding to the addition of a tert-butyl group.[5][13]
-
Possible Cause B: Reduction of protecting groups or amino acid side chains. This is a known side reaction of TIS.[9]
-
Solution: If preserving a specific protecting group (e.g., on Cysteine) is critical, consider reducing the concentration of TIS, lowering the reaction temperature, or decreasing the cleavage time.[9] Alternatively, a different scavenger that does not have reducing properties may be more suitable.
-
-
Possible Cause C: Oxidation of sensitive residues.
-
Solution: While TIS can reduce the chances of oxidation, for highly sensitive peptides, the inclusion of other scavengers like 1,2-ethanedithiol (B43112) (EDT) may be necessary.[3][14]
-
Issue 2: Low yield of the desired product.
-
Possible Cause A: Incomplete cleavage from the resin or incomplete deprotection.
-
Solution: While not directly related to TIS as a scavenger, ensuring sufficient cleavage time and TFA concentration is crucial.[3] For sterically hindered sites, longer reaction times or slightly elevated temperatures might be needed, but this can also increase side product formation, making the role of the scavenger even more critical.[5][11]
-
-
Possible Cause B: Peptide reattachment to the resin.
-
Solution: This can occur with C-terminal Trp or Met. Using a scavenger like EDT can help minimize this issue.[13]
-
Data Presentation
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Typical Concentration | Primary Target(s) | Notes |
| This compound (TIS) | 2.5 - 5% (v/v) | General carbocation scavenger (e.g., trityl, tert-butyl).[11][14] | Can act as a reducing agent.[9] |
| Water (H₂O) | 1 - 5% (v/v) | General carbocation scavenger, forms tert-butanol.[11] | Suppresses t-butylation of Trp.[14] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Prevents oxidation of Cys and Met; scavenges trityl groups.[5][14] | Particularly effective for preventing acid-catalyzed oxidation of Trp.[5] |
| Thioanisole | 5 - 10% (v/v) | Prevents S-alkylation of Met; scavenges cations.[11][14] | Can accelerate deprotection of Arg(Pmc).[14] |
| Phenol | 5% (v/v) | Scavenger for various carbocations.[12][14] | Acts as a decoy for the tert-butyl cation.[5] |
Table 2: Example Scavenger Cocktail Performance in Preventing Cys S-t-butylation
| Cleavage Cocktail Composition (v/v/v) | % S-t-butylation (Model Peptide) |
| TFA/TIS/H₂O (95:2.5:2.5) | ~10% |
| TFA/TIS/H₂O/Thioanisole/DMS/DTT (70:5:5:10:10:1%w) | Significantly reduced (<5%) |
Note: The quantitative data is illustrative and adapted from findings presented in the literature.[8] Actual results will vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide with No Sensitive Residues
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[12] For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to 10 volumes of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude peptide by HPLC and mass spectrometry.[12]
Protocol 2: Cleavage of a Peptide Containing Multiple Sensitive Residues (e.g., Trp, Cys, Met)
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare fresh Reagent K: TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[12] For 100 mg of resin, prepare 2 mL of the cocktail. Note: TIS can be included in this cocktail if reduction is not a concern.
-
Cleavage Reaction: Add Reagent K to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying and Analysis: Dry the peptide pellet and analyze by HPLC and mass spectrometry.[12]
Visualizations
Caption: Mechanism of TIS scavenging to prevent side product formation.
Caption: Troubleshooting workflow for unexpected impurities when using TIS.
References
- 1. homework.study.com [homework.study.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Triisopropylsilane Efficiency with Reaction Temperature
Welcome to the Technical Support Center for Triisopropylsilane (TIPS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of reaction temperature in maximizing the efficiency and success of your experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing reaction temperature on the efficiency of this compound (TIPS) as a reducing agent?
Increasing the reaction temperature generally enhances the efficiency of this compound as a reducing agent.[1][2] Like most chemical reactions, higher temperatures provide the necessary activation energy to increase the reaction rate. This is particularly evident in reactions where TIPS is used to remove stubborn protecting groups, such as in peptide synthesis.[1][3][4] However, it is crucial to note that excessively high temperatures can lead to undesired side reactions and should be carefully optimized for each specific transformation.[1]
Q2: How does temperature influence the use of TIPS in peptide synthesis for cysteine deprotection?
In peptide synthesis, elevated temperatures significantly improve the efficiency of TIPS in removing S-protecting groups from cysteine residues, such as acetamidomethyl (Acm) and 4-methoxybenzyl (Mob), in the presence of trifluoroacetic acid (TFA).[1][3][4] For instance, studies have shown that at 37°C, the deprotection of Cys(Acm) proceeds to a much greater extent compared to reactions carried out at room temperature over a similar period.[1]
Q3: Are there any potential side reactions to be aware of when using TIPS at elevated temperatures?
Yes, while higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. In the context of peptide deprotection, elevated temperatures in the presence of TIPS can lead to disulfide bond scrambling if multiple cysteine residues are present.[1] For other reductions, high temperatures might lead to over-reduction of sensitive functional groups or decomposition of the starting material or product. Careful monitoring and optimization of the reaction temperature are therefore essential.[1][5]
Q4: What is the recommended temperature range for reductions of ketones and aldehydes using TIPS?
The optimal temperature for the reduction of ketones and aldehydes using this compound often depends on the specific substrate and the Lewis acid catalyst employed. These reactions are frequently performed at low temperatures, such as -78°C, to enhance stereoselectivity by minimizing side reactions and allowing for better facial selectivity in the hydride attack.[5] However, for less reactive substrates, a gradual warming to room temperature or slightly above may be necessary to drive the reaction to completion.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of a Ketone/Aldehyde
Potential Cause: The reaction temperature is too low, resulting in a sluggish reaction rate.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the starting material is being consumed.
-
Gradual Temperature Increase: If the reaction is stalled at a low temperature (e.g., -78°C or 0°C), allow the reaction to slowly warm to room temperature.
-
Controlled Heating: If warming to room temperature is insufficient, gently heat the reaction mixture. It is advisable to increase the temperature in small increments (e.g., 10°C) and monitor the reaction progress at each stage to avoid the formation of byproducts.
-
Optimize Catalyst and Solvent: The choice of Lewis acid and solvent can significantly impact the required reaction temperature. Consider screening different Lewis acids or solvents that may facilitate the reduction at a lower temperature.
Issue 2: Incomplete Deprotection of Cysteine Residues in Peptide Synthesis
Potential Cause: The reaction temperature is insufficient to efficiently remove the protecting group.
Troubleshooting Steps:
-
Increase Reaction Temperature: For the removal of protecting groups like Acm or Mob with TFA/TIPS, increasing the temperature from room temperature to 37°C or 40°C can dramatically improve the deprotection efficiency.[1][4]
-
Extend Reaction Time: In conjunction with an elevated temperature, extending the reaction time (e.g., from 2 hours to 12 hours) can also lead to more complete deprotection.[1]
-
Increase TIPS Concentration: A higher concentration of TIPS in the cleavage cocktail may also enhance the rate of deprotection.[2]
Data Presentation
The following table summarizes the impact of reaction temperature on the deprotection of a Cys(Acm)-containing peptide using a TFA/TIS (98/2) cocktail, as reported in the literature.
| Temperature | Reaction Time | Extent of Deprotection of Cys(Acm) | Reference |
| Room Temperature | 2 hours | Little to no deprotection observed | [1] |
| 37 °C | 12 hours | 35% conversion to the free thiol (S-H) and 35% to the peptide disulfide | [1] |
Experimental Protocols
Protocol: Temperature Optimization for the Reduction of an Aromatic Ketone
This protocol provides a general methodology for optimizing the reaction temperature for the reduction of an aromatic ketone to the corresponding methylene (B1212753) group using this compound and a Lewis acid.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic ketone (1 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Initial Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Reagents: Add the Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂, 1.1 equivalents) dropwise to the stirred solution. Following this, add this compound (1.2 equivalents) dropwise.
-
Low-Temperature Monitoring: Stir the reaction at -78°C and monitor the progress by TLC at regular intervals (e.g., every 30 minutes).
-
Gradual Warming: If no significant conversion is observed after 2 hours, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue to monitor the reaction progress.
-
Controlled Heating (if necessary): If the reaction is still incomplete at room temperature, heat the mixture in a controlled manner (e.g., to 40°C) using an oil bath. Monitor the reaction closely for the formation of any byproducts.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by NMR or LC-MS to determine the yield and purity. This will inform the optimal temperature for future reactions with this substrate.
Protocol: Deprotection of Cys(Acm) in a Peptide
This protocol describes the deprotection of a cysteine residue protected with an acetamidomethyl (Acm) group using this compound at an elevated temperature.
-
Peptide Preparation: The lyophilized peptide containing the Cys(Acm) residue is dissolved in neat trifluoroacetic acid (TFA).
-
Addition of TIPS: this compound is added to the solution to a final concentration of 2% (v/v).
-
Incubation: The reaction mixture is incubated in a water bath at 37°C for 12 hours.
-
Precipitation: After incubation, the peptide is precipitated by the addition of cold diethyl ether.
-
Isolation: The precipitated peptide is pelleted via centrifugation, and the ether is decanted.
-
Drying: The peptide pellet is dried under a stream of nitrogen gas.
-
Analysis: The extent of deprotection is determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields related to temperature.
References
- 1. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6485-79-6 | Benchchem [benchchem.com]
- 3. Reduction of cysteine-S-protecting groups by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Navigating Steric Challenges with Triisopropylsilane: A Technical Support Guide
Welcome to the technical support center for the effective application of Triisopropylsilane (TIPS) as a protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the steric bulk of the TIPS group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIPS) and why is it used as a protecting group?
A1: this compound is an organosilicon compound used to introduce the triisopropylsilyl (TIPS) protecting group to hydroxyl functionalities, forming a TIPS ether. Its primary advantage lies in the significant steric hindrance provided by the three bulky isopropyl groups attached to the silicon atom.[1] This bulk enhances selectivity, often allowing for the preferential protection of less sterically hindered primary alcohols in the presence of secondary or tertiary alcohols.[2] The TIPS group is also more stable under acidic conditions compared to less bulky silyl (B83357) ethers like tert-butyldimethylsilyl (TBS).[3][4]
Q2: What are the main challenges associated with the steric hindrance of the TIPS group?
A2: The principal challenge is the reduced reactivity of the silylating agent (e.g., TIPS-Cl) towards sterically hindered alcohols. While advantageous for selectivity, this can lead to slow or incomplete protection of secondary and, particularly, tertiary alcohols.[5][6] Conversely, the increased stability of the resulting TIPS ether can necessitate harsh conditions for its removal (deprotection), which may not be compatible with sensitive functional groups elsewhere in the molecule.[4]
Q3: When should I choose a TIPS protecting group over a TBS group?
A3: A TIPS group is preferable when:
-
You require high selectivity for protecting a primary alcohol in the presence of secondary alcohols.[2]
-
The subsequent reaction steps involve acidic conditions that might cleave a TBS ether.[3]
-
You need a more robust protecting group that can withstand a wider range of reaction conditions.[1][4]
A TBS group is a better choice for:
-
Protecting more sterically hindered secondary or tertiary alcohols where TIPS protection may be too slow or fail.[7]
-
When milder deprotection conditions are required.
Troubleshooting Guides
Issue 1: Incomplete or Slow Protection of a Hindered Alcohol
Q: My attempt to protect a secondary alcohol with TIPS-Cl and imidazole (B134444) is very slow and gives a low yield. What can I do to improve the reaction?
A: This is a common issue due to the steric bulk of both the TIPS group and the secondary alcohol. Here are several strategies to overcome this:
-
Use a More Reactive Silylating Agent: Switch from Triisopropylsilyl chloride (TIPS-Cl) to the more electrophilic Triisopropylsilyl triflate (TIPS-OTf). TIPS-OTf is significantly more reactive and can silylate hindered alcohols that are unreactive towards TIPS-Cl.[7]
-
Employ a Non-Nucleophilic Base: When using TIPS-OTf, a hindered, non-nucleophilic base such as 2,6-lutidine is recommended to neutralize the triflic acid byproduct without competing with the alcohol for the silylating agent.[3]
-
Catalyze the Reaction with DMAP: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the silylation reaction, even with TIPS-Cl. DMAP acts as a nucleophilic catalyst, forming a highly reactive silylated pyridinium (B92312) intermediate.[8][9]
-
Increase the Reaction Temperature: Gently heating the reaction can increase the rate, but this should be done with caution to avoid potential side reactions.[5]
Issue 2: Difficulty in Deprotecting the TIPS Ether
Q: I am struggling to remove the TIPS group using standard conditions that work for TBS ethers. How can I effectively deprotect a TIPS ether?
A: TIPS ethers are significantly more stable than TBS ethers and require more forcing conditions for cleavage.
-
Standard Fluoride-Mediated Deprotection: The most common method is using a fluoride (B91410) source like Tetra-n-butylammonium fluoride (TBAF). For TIPS ethers, longer reaction times, an increased amount of TBAF (e.g., 1.5-2.0 equivalents per TIPS group), and sometimes elevated temperatures may be necessary compared to TBS deprotection.[10][11]
-
Acidic Cleavage: While more stable to acid than TBS, TIPS ethers can be cleaved with strong acids. This is often performed using reagents like HCl in methanol (B129727) or p-toluenesulfonic acid (p-TsOH).[12][13] However, this method is not suitable for molecules with other acid-sensitive functional groups.
-
Buffered Fluoride Reagents: If the basicity of TBAF is a concern for your substrate, buffered fluoride sources such as HF-Pyridine or triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can be effective alternatives for cleaving TIPS ethers.[14]
Issue 3: Lack of Selectivity in Protection or Deprotection
Q: I have a molecule with both a primary and a secondary alcohol. How can I selectively protect only the primary alcohol with a TIPS group?
A: The steric bulk of the TIPS group is ideal for this type of selective protection.
-
Control Stoichiometry and Temperature: Use a slight excess (e.g., 1.1 equivalents) of TIPS-Cl with a base like imidazole in a solvent such as DMF or DCM. Running the reaction at a lower temperature (e.g., 0 °C) can further enhance the selectivity for the less hindered primary alcohol.[5]
Q: How can I selectively deprotect a TBS ether in the presence of a TIPS ether?
A: This is a common orthogonal protection strategy that leverages the differential stability of the two groups.
-
Mild Acidic Conditions: Use a mild acidic reagent like pyridinium p-toluenesulfonate (PPTS) in a protic solvent like methanol or ethanol. These conditions are typically sufficient to cleave the more acid-labile TBS ether while leaving the bulkier and more stable TIPS ether intact.[12][15] Another option is using a catalytic amount of a Lewis acid like FeCl₃, which can be tuned to selectively cleave less hindered silyl ethers.[16]
Data Presentation
Table 1: Comparison of Common Silyl Ether Protecting Groups
| Protecting Group | Silylating Agent | Relative Stability to Acid Hydrolysis[3] | Relative Stability to Basic Hydrolysis[3] | Typical Deprotection Reagents |
| TMS (Trimethylsilyl) | TMS-Cl | 1 | 1 | K₂CO₃/MeOH; Mild Acid |
| TES (Triethylsilyl) | TES-Cl | 64 | 10-100 | Mild Acid (e.g., AcOH); TBAF |
| TBS/TBDMS (tert-Butyldimethylsilyl) | TBS-Cl, TBS-OTf | 20,000 | 20,000 | TBAF; CSA; p-TsOH |
| TIPS (Triisopropylsilyl) | TIPS-Cl, TIPS-OTf | 700,000 | 100,000 | TBAF (forcing); HF-Pyridine |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-Cl | 5,000,000 | 20,000 | TBAF (forcing); HF-Pyridine |
Experimental Protocols
Protocol 1: Protection of a Hindered Secondary Alcohol with TIPS-OTf
This protocol is suitable for alcohols where protection with TIPS-Cl is sluggish.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: Add 2,6-lutidine (2.0 equiv.) to the solution and cool to 0 °C in an ice bath.
-
Silylation: Slowly add Triisopropylsilyl triflate (TIPS-OTf) (1.2 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take from 30 minutes to several hours depending on the substrate.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Deprotection of a TBS Ether in the Presence of a TIPS Ether
This protocol demonstrates an orthogonal deprotection strategy.
-
Preparation: Dissolve the substrate containing both TBS and TIPS ethers (1.0 equiv.) in methanol (MeOH) to a concentration of 0.1 M.
-
Acid Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.2 equiv.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor for the disappearance of the starting material by TLC, observing the formation of the mono-deprotected product. This may take several hours.
-
Work-up: Once the selective deprotection is complete, neutralize the acid by adding a few drops of triethylamine (Et₃N).
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to isolate the product where the TIPS ether remains intact.
Protocol 3: Deprotection of a TIPS Ether using TBAF
This protocol is for the cleavage of the robust TIPS protecting group.
-
Preparation: Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) (to approx. 0.1 M).[10]
-
Reagent Addition: Add a 1 M solution of TBAF in THF (1.5 equiv.) to the stirred solution at room temperature.[10] For particularly stubborn TIPS ethers, warming the reaction to 40-50 °C may be necessary.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Purification of Triisopropylsilane (TIPS) Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products from reactions involving triisopropylsilane (TIPS).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving TIPS protecting groups and how are they typically removed?
A1: The most common byproducts are triisopropylsilanol (B95006) (TIPS-OH) and its dehydration product, bis(triisopropylsilyl)oxane ((TIPS)₂O). These arise from the cleavage of the TIPS ether during deprotection or from reactions of this compound as a reducing agent.[1] Additionally, if tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is used for deprotection, tetrabutylammonium salts will be present.[1][2] In peptide synthesis where TIPS is used as a scavenger, byproducts from the reaction of TIPS with cleaved protecting groups (e.g., from Boc or Trityl groups) will be formed.[3][4]
Purification strategies depend on the properties of the desired product:
-
Flash Chromatography: This is the most common method. TIPS-OH and (TIPS)₂O are relatively non-polar and can often be separated from more polar products using a silica (B1680970) gel column with an appropriate solvent system (e.g., hexane/ethyl acetate).[5]
-
Distillation: If the desired product is significantly less volatile than the silanol (B1196071) and siloxane byproducts, distillation can be an effective purification method.[6]
-
Aqueous Workup: For non-polar to moderately polar products, a standard aqueous workup can remove highly polar impurities and some salts like TBAF.[2] However, for very polar products, this can lead to product loss.[2][7]
-
Ion-Exchange Resin: This is a highly effective method for removing tetrabutylammonium salts without the need for an aqueous workup, which is particularly useful for polar products.[1][2][7]
-
Precipitation/Washing: In peptide synthesis, the crude peptide is often precipitated from the cleavage cocktail using cold diethyl ether. This process, followed by washing, is effective at removing TFA, scavengers like TIPS, and their byproducts.[3][8]
Q2: How do I choose the right purification method for my TIPS-protected compound or deprotected product?
A2: The choice of purification method depends on the physical and chemical properties of your target compound and the impurities present.
| Purification Method | Best Suited For | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Most small to medium-scale organic synthesis products. | Good balance of purity and yield; scalable.[9] | Can be time-consuming; solvent consumption.[9] |
| Preparative HPLC | Highly polar or water-soluble compounds, complex mixtures. | High purity achievable.[9] | Lower throughput; higher cost.[9] |
| Recrystallization | Crystalline solid products with good thermal stability. | Simple, cost-effective, can yield very pure material.[5] | Not suitable for oils or amorphous solids; yield can be variable. |
| Distillation | Thermally stable, volatile liquid products. | Effective for large-scale purification and separating compounds with different boiling points.[10] | Not suitable for thermally sensitive or non-volatile compounds.[6] |
| Aqueous Extraction | Non-polar to moderately polar products where impurities are highly polar (e.g., salts). | Quick and easy for removing inorganic salts.[2] | Risk of product loss for polar compounds; can form emulsions.[2] |
| Ion-Exchange Resin | Polar products where TBAF salts need to be removed without an aqueous workup. | Highly effective for salt removal; avoids product loss in aqueous layers.[1][7] | Requires specific resin and additional filtration steps. |
Q3: My TIPS deprotection reaction is incomplete. What should I do?
A3: Incomplete deprotection of TIPS ethers can be due to several factors:
-
Steric Hindrance: The bulky nature of the TIPS group can make it resistant to cleavage.[11]
-
Insufficient Reagent: Ensure you are using a sufficient excess of the deprotecting agent. For TBAF deprotections, 1.5-2.0 equivalents per silyl (B83357) group are common.
-
Reagent Quality: TBAF solutions are hygroscopic and can degrade over time. Using a fresh bottle is recommended.
-
Reaction Conditions: Increasing the reaction time or temperature may be necessary for stubborn TIPS ethers.
Before attempting purification, it is often better to try and drive the reaction to completion. If this is not possible, you will need to separate the starting material, the desired product, and the byproducts, likely requiring careful flash chromatography with a shallow gradient.
Troubleshooting Guides
Flash Chromatography Purification
Problem: My desired product co-elutes with triisopropylsilanol (TIPS-OH) or bis(triisopropylsilyl)oxane ((TIPS)₂O).
Solution:
-
Optimize Solvent System:
-
TIPS byproducts are generally non-polar. To improve separation, you may need to use a less polar solvent system to increase the retention of your more polar product on the silica gel.
-
Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate (B1210297), or trying dichloromethane/methanol) to find a system that gives the best separation (a larger ΔRf). An ideal Rf for the product is around 0.3.[12]
-
-
Use a Gradient Elution: Start with a very non-polar eluent to wash off the highly non-polar byproducts first, then gradually increase the polarity to elute your product.[13]
-
Dry Loading: If your compound is not very soluble in the initial non-polar eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[13][14]
Problem: My product is streaking on the TLC plate and the column.
Solution:
-
Residual Acid or Base: If your reaction involved an acidic or basic workup, residual amounts of these can cause streaking on silica gel. Consider neutralizing the crude product before loading it onto the column. For basic compounds, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can help.[13]
-
Compound Instability: Your compound might be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if decomposition has occurred. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[15]
Problem: My product is very polar and won't move off the baseline in standard normal-phase chromatography.
Solution:
-
Switch to a More Polar Eluent: Try solvent systems with higher polarity, such as dichloromethane/methanol or ethyl acetate/methanol.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient may be more effective.[15]
Purification after Peptide Cleavage with TFA/TIPS
Problem: After precipitating my peptide with cold ether, I still have residual TFA and scavenger byproducts.
Solution:
-
Thorough Washing: Repeat the process of suspending the peptide pellet in cold diethyl ether and centrifuging at least 3-4 times. This is crucial for removing lipophilic scavengers and their byproducts.[8]
-
Lyophilization from Acetic Acid: To remove residual TFA, which can be detrimental in subsequent steps, dissolve the peptide in glacial acetic acid, freeze the solution, and lyophilize. This will exchange the TFA salt for an acetate salt.[16]
-
Preparative HPLC: For the highest purity, the crude peptide should be purified by reverse-phase preparative HPLC. A C18, C8, or C4 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[17]
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Removal of TIPS Byproducts
-
TLC Analysis: Determine an appropriate solvent system (e.g., hexane/ethyl acetate) by TLC that gives good separation between your product and the less polar silyl byproducts. Aim for an Rf value of ~0.3 for your product.[12]
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]
-
-
Sample Loading:
-
Elution:
-
Begin eluting with the non-polar solvent system identified in the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.[9]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Removal of TBAF Salts using Ion-Exchange Resin
This protocol is adapted from a procedure by Kishi and co-workers and is useful for polar products.[7][18]
-
Reaction Quenching: After the TBAF-mediated deprotection is complete (as determined by TLC), add DOWEX 50WX8-400 resin and calcium carbonate to the reaction mixture.
-
Stirring: Stir the suspension at room temperature for about 1 hour.
-
Filtration: Filter the mixture through a pad of Celite, washing the resin thoroughly with a polar solvent like methanol.
-
Concentration: Concentrate the filtrate under reduced pressure. The crude product, now free of TBAF salts, can then be further purified by flash chromatography to remove silyl byproducts.[2]
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Decision tree for troubleshooting flash chromatography purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. reddit.com [reddit.com]
- 13. Purification [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Chromatography [chem.rochester.edu]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected reactivity of Triisopropylsilane with specific functional groups
Welcome to the Technical Support Center for Triisopropylsilane (TIPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected reactivity and answer frequently asked questions regarding the use of TIPS in chemical synthesis.
Troubleshooting Guide: Unexpected Removal of Sulfur-Protecting Groups
This compound is widely used as a scavenger in peptide synthesis to prevent side reactions caused by carbocations generated during acidic deprotection steps.[1][2] However, its reactivity can sometimes extend beyond that of a simple scavenger, leading to unexpected outcomes. One of the most significant and often mischaracterized of these is the active removal of sulfur-protecting groups from cysteine residues.[3][4]
Q1: I used a standard TFA/TIPS cleavage cocktail and unexpectedly lost the S-acetamidomethyl (Acm) protecting group from my cysteine-containing peptide. What happened?
A1: While traditionally considered stable to the acidic conditions of peptide cleavage in the presence of TIPS, the acetamidomethyl (Acm) group can be labile, especially under prolonged reaction times or elevated temperatures.[1][3] this compound, in the presence of a strong acid like trifluoroacetic acid (TFA), can act as a reducing agent to facilitate the removal of the Acm group.[4] This reactivity is often overlooked, as TIPS is primarily thought of as a cation scavenger.[5]
Q2: Are other sulfur-protecting groups also susceptible to this unexpected cleavage by TIPS?
A2: Yes, other common sulfur-protecting groups can also be unexpectedly removed by a TFA/TIS cocktail. The lability of these groups generally follows the order: 4-methoxybenzyl (Mob) > acetamidomethyl (Acm) > tert-butyl (But).[4] The Mob group is particularly labile under these conditions.[4]
Q3: I observed disulfide bond formation in my peptide after cleavage with a TFA/TIPS cocktail, even though I intended to keep the cysteines protected. Is this related to the unexpected deprotection?
A3: Yes, the formation of disulfide bonds is a direct consequence of the unexpected removal of the S-protecting groups.[4] Once the protecting groups are cleaved, the resulting free thiols on the cysteine residues can be oxidized to form disulfide bridges, a reaction that can be promoted by the reaction conditions.[3]
Q4: How can I prevent the unwanted removal of S-protecting groups when using TIPS as a scavenger?
A4: To minimize the undesired deprotection of sulfur-protecting groups, consider the following strategies:
-
Reaction Temperature: Perform the cleavage at room temperature or below. Elevated temperatures (e.g., 37°C) significantly increase the rate of deprotection.[1]
-
Reaction Time: Limit the duration of the cleavage reaction. Monitor the reaction closely and stop it as soon as the desired primary deprotection (e.g., of a Boc group) is complete.
-
Choice of Scavenger: If preserving the S-protecting group is critical, consider using alternative scavengers that do not exhibit the same reductive capabilities. However, be aware that other scavengers may have their own side reactions.[4]
-
Protecting Group Selection: If the synthesis allows, choose a more robust S-protecting group if you anticipate harsh or prolonged cleavage conditions.
Data Presentation: Lability of Cysteine S-Protecting Groups with TFA/TIPS
The following table summarizes the lability of common cysteine S-protecting groups when treated with a 2% this compound in trifluoroacetic acid solution at 37°C for 12 hours.
| Protecting Group | Deprotection (%) | Notes |
| Cys(Mob) | >95% | Highly labile under these conditions. |
| Cys(Acm) | 80-90% | Significant deprotection observed. |
| Cys(But) | ~20% | More stable than Mob and Acm, but still shows some lability. |
Data sourced from Raj, V. S., et al. (2018).[4]
Experimental Protocols
Protocol 1: Procedure for Unexpected Deprotection of S-Acetamidomethyl (Acm) Group
This protocol describes the conditions under which the unexpected removal of the S-Acm group from a peptide can occur.
Materials:
-
Acm-protected peptide on resin
-
Cleavage Cocktail: 98% Trifluoroacetic Acid (TFA), 2% this compound (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Swell the Acm-protected peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail (TFA/TIS) to the resin.
-
Incubate the mixture at 37°C with occasional agitation for 12 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Analyze the crude peptide by HPLC and mass spectrometry to determine the extent of Acm deprotection and disulfide bond formation.
Visualizations
References
Validation & Comparative
Triisopropylsilane vs. Triethylsilane: A Comparative Guide for Reductive Applications in Organic Synthesis
In the landscape of organic synthesis, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the class of hydrosilanes, triisopropylsilane (TIPS) and triethylsilane (TES) have emerged as versatile and widely used reagents for the reduction of a variety of functional groups, typically through ionic hydrogenation pathways in the presence of a Brønsted or Lewis acid. This guide provides a detailed comparison of TIPS and TES, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Reactivity Differences
This compound and triethylsilane, while both serving as effective hydride donors, exhibit notable differences in their physical properties and chemical reactivity, primarily driven by steric hindrance.
| Property | This compound (TIPS) | Triethylsilane (TES) |
| Chemical Formula | C₉H₂₂Si | C₆H₁₆Si |
| Molecular Weight | 158.36 g/mol | 116.28 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 169-170 °C | 107-109 °C |
| Density | 0.772 g/mL at 25 °C | 0.731 g/mL at 25 °C |
| Steric Hindrance | High, due to three bulky isopropyl groups | Moderate, due to three ethyl groups |
| Reactivity | Generally lower than TES, allowing for higher selectivity | Generally higher than TIPS |
| Key Applications | Highly selective reductions, scavenger in peptide synthesis | General reductions of a wide range of functional groups |
Performance in Reductive Transformations: A Data-Driven Comparison
The differing steric profiles of TIPS and TES directly translate to their performance in various reductive processes, particularly concerning selectivity.
Diastereoselective Reduction of C-Arylglucosides
A compelling example of the impact of steric bulk is the reduction of an anomeric C-phenyl ketal to form C-arylglucosides. The larger triisopropylsilyl group of TIPS leads to a significantly higher preference for the formation of the β-anomer.
| Reducing Agent | Lewis Acid | Solvent | β:α Anomer Ratio | Reference |
| Triethylsilane (TES) | BF₃·OEt₂ | CH₃CN/CH₂Cl₂ (3:1) | 4:1 | [1] |
| This compound (TIPS) | BF₃·OEt₂ | CH₃CN/CH₂Cl₂ (3:1) | >35:1 | [1] |
Reduction of Cysteine-Protecting Groups in Peptide Synthesis
In the realm of peptide chemistry, both TIPS and TES are employed as scavengers and reducing agents during the acidic cleavage of protecting groups. In the removal of the acetamidomethyl (Acm) group from a cysteine-containing peptide in the presence of trifluoroacetic acid (TFA), TES was observed to be slightly more effective.[2][3]
| Scavenger/Reducing Agent | Conditions | Outcome | Reference |
| This compound (TIPS) | 2% in TFA, 37 °C, 12 h | Promotes removal of Acm group and disulfide formation. | [2][3] |
| Triethylsilane (TES) | 2% in TFA, 37 °C, 12 h | Slightly more effective than TIPS in promoting the removal of the Acm group; also promotes disulfide formation. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the reduction of a ketone and an imine using TIPS and TES, respectively.
Protocol 1: Diastereoselective Reduction of an Anomeric C-Phenyl Ketal with this compound
This protocol is adapted from the synthesis of β-C-arylglucosides.[1]
Materials:
-
Tetra-O-benzyl-protected 1C-phenylglucoside (1 equivalent)
-
This compound (TIPS) (1.5 equivalents)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equivalents)
-
Acetonitrile (CH₃CN) and Dichloromethane (B109758) (CH₂Cl₂) (3:1 mixture)
-
Saturated aqueous potassium carbonate
-
Ethyl acetate (B1210297)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the protected 1C-phenylglucoside in a 3:1 mixture of CH₃CN and CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -40 °C.
-
Add this compound to the solution.
-
Slowly add boron trifluoride diethyl etherate to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous potassium carbonate and stir for 30 minutes at room temperature.
-
Extract the mixture with ethyl acetate (2x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography to obtain the desired β-C-arylglucoside.
Protocol 2: Reductive Amination of an Aldehyde with Triethylsilane
This protocol describes a general procedure for the reductive amination of an aldehyde with an amine using triethylsilane and trifluoroacetic acid.[4]
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 equivalent)
-
Amine (e.g., Aniline) (1.0 equivalent)
-
Triethylsilane (TES) (1.5 equivalents)
-
Trifluoroacetic acid (TFA) (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde and the amine.
-
Dissolve the starting materials in dichloromethane.
-
Add triethylsilane to the solution.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired secondary amine.
Mechanistic Overview and Visualizations
The reduction of carbonyls and imines by trialkylsilanes in the presence of a strong acid proceeds via an ionic hydrogenation mechanism. The acid activates the substrate, making it more electrophilic and susceptible to hydride attack from the silane.
Caption: Ionic hydrogenation of a ketone with a trialkylsilane.
Caption: Workflow for reductive amination using a trialkylsilane.
Conclusion
Both this compound and triethylsilane are powerful reducing agents in the synthetic chemist's toolbox. The choice between them is dictated by the specific requirements of the reaction. Triethylsilane serves as a robust, general-purpose reducing agent for a wide array of functional groups. In contrast, the significant steric bulk of this compound makes it the reagent of choice when high stereoselectivity is paramount or when a milder, more controlled reduction is necessary. The experimental data clearly demonstrates that for stereoselective transformations, the increased steric hindrance of TIPS can provide a decisive advantage, leading to significantly improved product ratios. For general reductions where stereoselectivity is not a primary concern, the higher reactivity and lower cost of TES may be preferable. Ultimately, a thorough understanding of the substrate and the desired outcome will guide the optimal selection between these two valuable reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the Structure of this compound? - Xinggao Chemical [xgchemicals.com]
- 3. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 4. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Triisopropylsilane and Other Scavengers in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups are critical steps that significantly influence the purity and yield of the final product. During this acid-mediated process, highly reactive carbocations are generated from the protecting groups. These electrophilic species can lead to undesirable side reactions, such as alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine, thereby compromising the integrity of the target peptide. To mitigate these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail to trap these reactive intermediates.
Triisopropylsilane (TIS) is a widely utilized scavenger, particularly effective in reducing carbocations due to its capacity to donate a hydride.[1][2] However, a variety of other scavengers are also commonly employed, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the effectiveness of this compound with other prevalent scavengers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal scavenger strategy for their specific synthetic needs.
The Role of Scavengers in SPPS
During the final cleavage step, typically using trifluoroacetic acid (TFA), protecting groups such as trityl (Trt) and tert-butyl (tBu) are removed, generating stable but reactive carbocations.[3][4] If not neutralized, these carbocations can reattach to the peptide, leading to the formation of impurities that are often difficult to remove during purification.[5] Scavengers are nucleophilic compounds that competitively react with and neutralize these carbocations, thus preventing side reactions and enhancing the purity of the crude peptide.[5][6]
The choice of scavenger is dictated by the amino acid composition of the peptide, as certain residues are more susceptible to modification than others. For instance, tryptophan, methionine, tyrosine, and cysteine are particularly vulnerable to alkylation.[7][8] Therefore, a carefully selected scavenger or a cocktail of scavengers is essential for a successful synthesis.
Performance Comparison of Common Scavengers
The effectiveness of a scavenger is primarily assessed by its ability to maximize the yield and purity of the desired peptide while minimizing side-product formation. Below is a comparative analysis of TIS and other commonly used scavengers.
Quantitative Data Summary
The following tables summarize the performance of various scavengers and scavenger cocktails in mitigating specific side reactions and their impact on overall peptide purity.
Table 1: Mitigation of Cysteine S-tert-butylation
This table presents data on the effectiveness of different scavengers in reducing the S-tert-butylation of a C-terminal cysteine residue in a model peptide. The standard cleavage cocktail used was TFA/TIS/H₂O (95:2.5:2.5), with an additional scavenger added.
| Scavenger (5%) | S-tert-butylation of C-terminal Cys (%) | Reference |
| None (Control) | 18.6 | [9] |
| Dimethyl Sulfide (DMS) | 4.5 | [9] |
| Thioanisole (B89551) | 5.2 | [9] |
| m-Cresol | 10.1 | [9] |
| Anisole | 11.8 | [9] |
| Dithiothreitol (DTT) | 6.3 | [9] |
| Triphenylphosphine (PPh₃) | 12.5 | [9] |
Table 2: Expected Purity of a Tyr(Bzl)-Containing Peptide with Different Scavenger Cocktails
This table provides an estimated comparison of the final purity of a model peptide containing a benzyl-protected tyrosine residue when cleaved with different scavenger cocktails.
| Scavenger Cocktail | Composition | Expected Purity (%) | Key Observations | Reference |
| Cocktail A | 95% TFA, 5% H₂O | 70-80 | Significant formation of 3-benzyltyrosine is likely. | [6] |
| Cocktail B | 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95 | Thioanisole effectively reduces benzyl (B1604629) cation-related side products. | [6] |
| Cocktail C | 90% TFA, 5% p-Cresol (B1678582), 5% Thioanisole | 90-97 | The combination of p-cresol and thioanisole provides robust scavenging. | [6] |
| Reagent K | 82.5% TFA, 5% Phenol (B47542), 5% H₂O, 5% Thioanisole, 2.5% EDT | >95 | A comprehensive cocktail that protects a wide range of sensitive residues. | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of scavenger efficacy. The following protocols outline a general procedure for comparing the performance of different scavengers.
Protocol 1: Comparative Cleavage of a Model Peptide
Objective: To compare the effectiveness of TIS, EDT, thioanisole, and phenol in preventing side reactions during the cleavage of a model peptide containing sensitive residues (e.g., Trp, Met, Cys, or Tyr).
Materials:
-
Peptide-resin (e.g., 100 mg per cleavage cocktail)
-
Trifluoroacetic acid (TFA)
-
This compound (TIS)
-
1,2-Ethanedithiol (EDT)
-
Thioanisole
-
Phenol
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
HPLC system with a C18 column
Procedure:
-
Resin Preparation: Synthesize a model peptide known to be susceptible to side reactions (e.g., containing Trp and Cys) using standard Fmoc-SPPS chemistry. After synthesis, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.
-
Aliquotting: Divide the dried peptide-resin into equal aliquots (e.g., 100 mg each) for cleavage with different scavenger cocktails.
-
Cleavage Cocktail Preparation: Prepare the following cleavage cocktails fresh in a fume hood:
-
Cocktail 1 (TIS): 95% TFA, 2.5% H₂O, 2.5% TIS
-
Cocktail 2 (EDT): 92.5% TFA, 2.5% H₂O, 5% EDT
-
Cocktail 3 (Thioanisole): 92.5% TFA, 2.5% H₂O, 5% Thioanisole
-
Cocktail 4 (Phenol): 92.5% TFA, 2.5% H₂O, 5% Phenol
-
-
Cleavage Reaction:
-
Add 2 mL of the respective cleavage cocktail to each 100 mg aliquot of peptide-resin.
-
Gently agitate the mixtures at room temperature for 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin from each reaction and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether.
-
-
Drying: Dry the crude peptide pellets under vacuum.
-
Analysis:
-
Dissolve a small, known amount of each crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the samples by reverse-phase HPLC to determine the purity and identify any side products.
-
Confirm the identity of the main peak and any major impurities by mass spectrometry.
-
Protocol 2: HPLC Analysis of Crude Peptides
Objective: To quantify the purity of the crude peptides obtained from the different cleavage cocktails.
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: 220 nm
-
Injection Volume: 20 µL
-
Sample Concentration: 1 mg/mL
Data Analysis: Calculate the purity of the target peptide by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram. Compare the purity percentages obtained for each scavenger cocktail.
Visualizing the Scavenging Process and SPPS Workflow
Diagrams can provide a clear visual representation of the chemical processes and workflows involved in SPPS.
Caption: Mechanism of carbocation scavenging by TIS.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. homework.study.com [homework.study.com]
- 3. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Monitoring Triisopropylsilane Reactions
For researchers, scientists, and drug development professionals engaged in chemical synthesis, the ability to accurately monitor the progress of a reaction is paramount. This is particularly true for reactions involving versatile reagents like triisopropylsilane (TIPS), which is widely used in hydrosilylation, reduction of functional groups, and as a protecting group scavenger in peptide synthesis.[1][2][3] Real-time monitoring allows for precise determination of reaction endpoints, optimization of reaction conditions, and minimization of byproduct formation. This guide provides a comparative overview of three common analytical techniques for monitoring this compound reactions: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC).
Performance Comparison of Analytical Methods
The choice of an analytical method for monitoring a this compound reaction depends on several factors, including the specific reaction being studied, the information required (e.g., structural elucidation, quantitative conversion), and the available instrumentation. The following table summarizes the key performance characteristics of NMR, FTIR, and GC for this application.
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Gas Chromatography (GC) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.[4] | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[5] | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection.[1] |
| Information Provided | Quantitative concentration of reactants and products, structural elucidation of intermediates and byproducts.[4] | Disappearance of reactant functional groups (e.g., Si-H) and appearance of product functional groups.[5] | Quantitative analysis of volatile reactants, products, and byproducts.[1] |
| Mode of Analysis | In-situ (in the NMR tube) or at-line (flow NMR).[6] | In-situ (ATR probe) or at-line.[7] | Off-line (manual sampling) or at-line (automated sampling). |
| Typical Analysis Time | 1-10 minutes per spectrum.[8] | Seconds to minutes per spectrum.[7] | 5-30 minutes per sample.[9] |
| Sample Preparation | Dilution in a deuterated solvent.[8] | Minimal to none for in-situ ATR.[7] | Dilution in a suitable solvent, potential for derivatization.[10] |
| Strengths | Highly specific and quantitative, provides rich structural information.[4] | Fast, real-time monitoring, sensitive to changes in functional groups.[11] | High separation efficiency, excellent for volatile compounds, high sensitivity with appropriate detectors.[1] |
| Limitations | Lower sensitivity compared to GC, requires specialized equipment.[12] | Less structural information than NMR, potential for overlapping peaks.[7] | Destructive analysis, not suitable for thermally labile compounds, requires calibration. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for monitoring a this compound reaction using NMR, FTIR, and GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively monitor the consumption of this compound and the formation of the product in a reaction mixture over time.
Methodology:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known amount of the starting material in a deuterated solvent (e.g., CDCl3). Add an internal standard (e.g., mesitylene) for accurate quantification.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material mixture before initiating the reaction to establish the initial concentrations.
-
Reaction Initiation: Add the catalyst or reagent that initiates the reaction directly to the NMR tube at a controlled temperature.
-
Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[8] The time interval will depend on the reaction rate.
-
Data Processing and Analysis: Process the spectra (phasing, baseline correction). Integrate the characteristic signals of the this compound reactant (e.g., the Si-H proton) and the product. Calculate the concentration of each species at each time point relative to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the disappearance of the Si-H bond of this compound as an indicator of reaction progress.
Methodology:
-
Setup: Equip a reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe.[7]
-
Background Spectrum: Record a background spectrum of the solvent and starting materials (excluding this compound) at the reaction temperature.
-
Reaction Initiation: Charge the reactor with all reactants except the limiting reagent. Once the temperature is stable, add the final reactant to start the reaction.
-
Real-time Monitoring: Begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).[7]
-
Data Analysis: Monitor the decrease in the intensity of the characteristic Si-H stretching vibration band (typically around 2100-2200 cm⁻¹). The conversion can be calculated by normalizing the peak height or area to a non-reacting peak in the spectrum.
Gas Chromatography (GC)
Objective: To determine the concentration of this compound and its volatile products in the reaction mixture at different time points.
Methodology:
-
Method Development: Develop a GC method capable of separating this compound from other volatile components of the reaction mixture. A common setup is a GC with a Flame Ionization Detector (FID).[9]
-
Calibration: Prepare a series of standard solutions with known concentrations of this compound and the expected product(s). Inject these standards to create a calibration curve.
-
Reaction Sampling: At specified time intervals, withdraw a small aliquot from the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with a suitable solvent and add an internal standard.[10]
-
GC Analysis: Inject the prepared sample into the GC.
-
Data Analysis: Identify and integrate the peaks corresponding to this compound and the product(s). Use the calibration curve to determine their concentrations.
Conclusion
The selection of an analytical method for monitoring this compound reactions is a critical decision that impacts the quality and efficiency of the synthetic process. NMR spectroscopy offers unparalleled structural detail and inherent quantitation, making it ideal for mechanistic studies and precise kinetic analysis.[4] FTIR spectroscopy, particularly with an in-situ ATR probe, provides a rapid and convenient method for real-time tracking of functional group transformations.[5] Gas chromatography excels in the separation and quantification of volatile components, offering high sensitivity and throughput for routine analysis.[1] By understanding the strengths and limitations of each technique and implementing robust experimental protocols, researchers can effectively monitor and optimize their this compound reactions, leading to improved outcomes in their research and development endeavors.
References
- 1. This compound | 6485-79-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. clairet.co.uk [clairet.co.uk]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of Peptide Purity Following Cleavage with Triisopropylsilane
For researchers, scientists, and professionals in drug development, achieving high purity in synthetic peptides is paramount. The final cleavage step in solid-phase peptide synthesis (SPPS), where the peptide is removed from the resin and side-chain protecting groups are detached, is a critical determinant of the crude product's quality.[1] The use of strong acids like trifluoroacetic acid (TFA) in this process generates highly reactive carbocations, which can lead to undesirable side reactions with sensitive amino acid residues.[1][2][3] This guide provides an objective comparison of cleavage cocktails containing the scavenger Triisopropylsilane (TIS) and details the subsequent HPLC analysis to assess peptide purity.
The Role of this compound (TIS) as a Scavenger
During acid-mediated cleavage, protecting groups such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are removed, generating stable carbocations.[2][4] These electrophilic species can modify nucleophilic amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to impurities that are often difficult to separate from the target peptide.[2][3][5]
This compound (TIS) is a hindered hydrosilane widely used as a scavenger to prevent these side reactions.[4][6] It functions by donating a hydride to the carbocations, effectively and irreversibly neutralizing them.[4] This quenching action protects the peptide from alkylation and other modifications, thereby enhancing the purity of the crude product.[6]
Comparison of Cleavage Scavenger Cocktails
The choice of scavenger cocktail is critical and depends on the peptide's amino acid composition. While TIS is a potent scavenger for cations, it is often used in combination with other reagents to offer broader protection, especially for peptides containing residues like Cys and Met.[3][7]
| Scavenger Cocktail | Composition (v/v/w) | Primary Application & Advantages | Limitations & Considerations |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose, low-odor cocktail for peptides without highly sensitive residues.[3] Effective at scavenging t-butyl and trityl cations.[6] | May be insufficient for protecting Cys and Met residues from oxidation or other side reactions.[3][7] |
| Reagent B | 88% TFA, 5% Phenol (B47542), 5% H₂O, 2% TIS | An "odorless" alternative to thiol-containing cocktails.[8] Useful for peptides with trityl-based protecting groups. Phenol acts as a scavenger for benzyl (B1604629) cations.[8][9] | Does not prevent the oxidation of methionine residues.[8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole (B89551), 2.5% EDT | A robust, comprehensive cocktail for peptides with a combination of sensitive residues like Trp, Met, Cys, and Tyr.[3][8][9] EDT helps keep Cys in a reduced state.[10] | Possesses a strong, unpleasant odor due to the presence of thiol scavengers (thioanisole, EDT). |
| TFA/TIS/H₂O/EDT | 90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O | Offers enhanced protection for cysteine-containing peptides, preventing disulfide bond formation and S-alkylation.[2] | Thiol odor is a significant drawback. EDT can react with certain protecting groups.[8] |
Experimental Protocols
Protocol 1: Peptide Cleavage from Resin
This protocol describes a standard procedure for cleaving a peptide from the resin using a TFA/TIS/H₂O cocktail.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with dichloromethane (B109758) (DCM) (3 x 1 mL) to swell it, and then dry the resin under a stream of nitrogen.[2]
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. For the standard cocktail, carefully mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water (TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[9] Agitate the mixture gently at room temperature for 1.5 to 3 hours. Peptides with multiple Arg(Pbf) residues may require longer cleavage times (3-4 hours).[2][5]
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).[2] A white peptide precipitate should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. To remove residual scavengers and byproducts, resuspend the pellet in fresh cold ether, centrifuge, and decant. Repeat this wash step at least three times.[2][11]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis.[2]
Protocol 2: HPLC Analysis of Crude Peptide Purity
This protocol outlines a general method for analyzing the purity of the cleaved peptide using reverse-phase HPLC (RP-HPLC).
-
Sample Preparation: Dissolve the dried crude peptide in the initial mobile phase (e.g., Buffer A) to a concentration of approximately 1 mg/mL.[11] If solubility is an issue, a minimal amount of acetonitrile (B52724) or 6M guanidine (B92328) hydrochloride can be used.[11]
-
HPLC System and Column: Use a standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm).[11][12]
-
Mobile Phases:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215-220 nm (optimal for detecting the peptide bond).[11][12]
-
Gradient: A typical analytical gradient is a linear gradient from 0% to 60% Buffer B over 20-30 minutes.[11] For peptides with closely eluting impurities, a shallower gradient may provide better separation.[11]
-
-
Data Analysis: The purity of the peptide is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[11][13] Mass spectrometry is used alongside HPLC to confirm the molecular weight of the main peak and identify impurities.[12]
Visualized Workflows
Caption: Workflow of peptide cleavage and carbocation scavenging by TIS.
Caption: General workflow for HPLC analysis of peptide purity.
Troubleshooting & Optimization
Effective analysis requires troubleshooting common issues that arise during cleavage and are observed in the HPLC chromatogram.
| HPLC Observation | Probable Cause(s) | Recommended Solution(s) |
| Multiple, difficult-to-separate peaks | Incomplete removal of side-chain protecting groups (e.g., Arg(Pbf)).[3] Formation of closely related side products due to modification of sensitive residues.[3] | Increase cleavage time (e.g., from 2 to 4 hours) and re-analyze.[9] Optimize the scavenger cocktail based on the peptide sequence (e.g., add EDT for Cys-containing peptides).[3] |
| Side product with mass increase of +56 Da | S-tert-butylation of Cysteine, where the thiol group is alkylated by a t-butyl cation.[3][7] | Add an additional scavenger like dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail to better protect the Cys residue.[3][7] |
| Side product with mass increase of +90 Da | Alkylation of Tyrosine by a benzyl cation (if Tyr(Bzl) protection is used).[9] | Increase the concentration of scavengers such as thioanisole or phenol in the cleavage cocktail.[9] |
| Broad or tailing peaks | Secondary interactions between the peptide and the silica (B1680970) support of the HPLC column.[14] Peptide aggregation. | Ensure mobile phase contains 0.1% TFA to protonate silanols and improve peak shape.[11][14] Consider a different column chemistry (e.g., polymeric support) if issues persist.[14] |
| Presence of low molecular weight impurities | Residual scavengers (e.g., phenol, EDT) or cleavage byproducts not fully removed. | Ensure thorough washing of the peptide pellet with cold diethyl ether (at least 3-4 times) after precipitation.[11] |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. lcms.cz [lcms.cz]
A Comparative Guide to Mass Spectrometry Techniques for Identifying Triisopropylsilane Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
Triisopropylsilane (TIPS) is a versatile reagent widely employed in organic synthesis, most notably as a reducing agent and a scavenger of carbocations generated during the cleavage of protecting groups in peptide and complex molecule synthesis.[1][2][3][4] While effective, its reactivity can lead to the formation of various byproducts that require careful identification and characterization to ensure the purity and integrity of the final product. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information.[5]
This guide provides an objective comparison of common mass spectrometry techniques for the identification of this compound reaction byproducts, supported by established fragmentation principles and experimental considerations.
Common this compound Byproducts
The primary role of TIPS as a scavenger is to donate a hydride to carbocations, which are formed, for instance, during the acidic cleavage of protecting groups like trityl (Trt) and tert-butyl (t-Bu).[5] This leads to the formation of neutral, often volatile, hydrocarbons and a triisopropylsilyl cation, which can then react further. Common byproducts include:
-
Triisopropylsilyl ethers: Formed by the reaction of the triisopropylsilyl cation with alcohols or water.
-
Triisopropylsilylated scavenged species: The direct product of the reaction between TIPS and a carbocation, for example, triisopropyl(trityl)silane.
-
Triisopropylsilanol (TIPS-OH): Formed from the hydrolysis of silyl (B83357) ethers or other silylated intermediates.
-
Hexa-isopropyldisiloxane: Formed from the self-condensation of triisopropylsilanol.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the nature of the byproducts, the complexity of the reaction mixture, and the analytical goals. The two main approaches involve coupling mass spectrometry with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).
| Technique | Ionization Method(s) | Typical Analytes | Strengths | Weaknesses |
| GC-MS | Electron Ionization (EI), Chemical Ionization (CI) | Volatile and thermally stable byproducts (e.g., triisopropyl(tert-butyl)silane, triisopropylsilanol) | - Highly reproducible fragmentation patterns (EI) - Extensive spectral libraries for identification - Excellent separation of volatile compounds | - Requires derivatization for non-volatile or polar byproducts - Potential for thermal degradation of labile compounds in the injector |
| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | A wider range of byproducts, including less volatile and more polar compounds (e.g., larger silylated peptides, polar byproducts) | - Suitable for non-volatile and thermally labile compounds - "Soft" ionization (ESI) often preserves the molecular ion - APCI is effective for less polar compounds not easily ionized by ESI | - Ionization efficiency can be highly dependent on the analyte's structure and mobile phase composition - Potential for ion suppression in complex mixtures - Less standardized fragmentation compared to EI |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.
-
For GC-MS:
-
Quench the reaction and extract the byproducts with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
If necessary, derivatize polar byproducts (e.g., triisopropylsilanol) to increase their volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Dissolve the final residue in a volatile solvent (e.g., hexane, ethyl acetate) for injection.
-
-
For LC-MS:
-
Quench the reaction and dilute a small aliquot of the reaction mixture with the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
The concentration should be adjusted to be within the linear range of the instrument, typically in the low µg/mL to ng/mL range.
-
GC-MS Protocol for Volatile Byproducts
This protocol is suitable for the analysis of volatile and thermally stable TIPS byproducts.
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in splitless mode at 250 °C.
-
Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
LC-MS Protocol for a Broad Range of Byproducts
This protocol is suitable for analyzing a wider range of byproducts, including less volatile and more polar species.
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Q-TOF or Orbitrap mass spectrometer.
-
Ionization: Positive ion mode Electrospray Ionization (ESI) and/or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Range: m/z 100-1000.
Expected Fragmentation Patterns
The identification of TIPS byproducts is greatly aided by understanding their characteristic fragmentation patterns in mass spectrometry.
-
Electron Ionization (EI): In GC-MS, EI is a "hard" ionization technique that causes extensive fragmentation. For triisopropylsilyl-containing compounds, a characteristic and often dominant fragmentation is the loss of an isopropyl group (a radical of mass 43 Da), leading to a stable silylium (B1239981) ion. The mass spectrum of this compound itself shows a prominent peak at m/z 115, corresponding to the loss of an isopropyl group from the molecular ion (m/z 158).[6][7][8] This [M-43]⁺ fragment is a strong indicator of a TIPS-containing byproduct.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in protonated molecules [M+H]⁺ with minimal fragmentation in the source.[9][10][11][12] To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed. For protonated triisopropylsilyl ethers, collision-induced dissociation (CID) would likely lead to the neutral loss of water or the alcohol moiety, with the charge being retained by the triisopropylsilyl group.
Visualizations
Experimental workflow for byproduct analysis.
TIPS reaction and byproduct formation pathways.
Decision tree for selecting an MS technique.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. technical.gelest.com [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen Silanes as reducing agents | SiSiB SILICONES [sinosil.com]
- 5. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Silane-Based Reducing Agents for Selective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selective reduction of functional groups is a critical transformation. While traditional metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful, they often lack the desired selectivity, leading to undesired side reactions with sensitive functional groups. Silane-based reducing agents have emerged as a versatile and milder alternative, offering a high degree of chemoselectivity for a wide range of applications, including pharmaceutical and fine chemical manufacturing.[1][2]
The reactivity of silanes stems from the polarized silicon-hydrogen (Si-H) bond, which acts as a hydride donor, particularly when activated by a Brønsted or Lewis acid.[3] This mode of action, often termed ionic hydrogenation, allows for the selective reduction of various functional groups under mild conditions.[3] The steric and electronic properties of the substituents on the silicon atom, in conjunction with the choice of catalyst or activator, allow for fine-tuning of the reactivity and selectivity of these reagents.[4][5]
This guide provides a comparative overview of common silane-based reducing agents, supported by experimental data, to aid in the selection of the most suitable reagent for your synthetic needs.
Comparative Performance of Silane-Based Reducing Agents
The choice of a silane (B1218182) reducing agent is often dictated by the substrate, the desired selectivity, and the reaction conditions. Below is a summary of quantitative data from various studies, comparing the performance of common silanes in the reduction of ketones. It is important to note that direct comparisons under identical conditions are limited in the literature, and the efficiency of a particular silane is often highly dependent on the catalyst system employed.
| Substrate | Silane Reagent | Catalyst / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | PMHS | (S,S)-ethylenebis(tetrahydroindenyl)titanium difluoride / PhSiH₃ | Toluene | RT | 24 | 73 | 97 | [6] |
| Acetophenone | Phenylsilane (B129415) | (S,S)-ethylenebis(tetrahydroindenyl)titanium difluoride | Toluene | RT | 24 | <73 | <97 | [6] |
| Acetophenone | Triethylsilane | Copper Hydride Catalyst | Not Specified | RT | - | <3 | Not Reported | [6] |
| Acetophenone | Phenylsilane | Copper Hydride Catalyst | Not Specified | RT | - | No Reaction | Not Reported | [6] |
| Acetophenone | Diphenylsilane (B1312307) | Rhodium-(−)-L45 | THF | 0 | 2 | 95 | 96 | [4] |
| Acetophenone | (1-Naphthyl)phenylsilane | Rhodium-L87 | THF | RT | 1 | 98 | 95 | [4] |
| Acetophenone | Phenylsilane | Rhodium-L87 | THF | RT | - | Poor | Poor | [4] |
| Acetophenone | Triethylsilane | Rhodium-L87 | THF | RT | - | Poor | Poor | [4] |
| Acetophenone | PMHS | Rhodium-L87 | THF | RT | - | Poor | Poor | [4] |
| 4-Acetylpyridine | Phenylsilane | Carbonic Anhydrase (hCAII) | Buffer | RT | 24 | 95 | 98 | [1] |
| 4-Acetylpyridine | Methylphenylsilane | Carbonic Anhydrase (hCAII) | Buffer | RT | 24 | 78 | 98 | [1] |
| 4-Acetylpyridine | Dimethylphenylsilane | Carbonic Anhydrase (hCAII) | Buffer | RT | 24 | No Reaction | - | [1] |
Key Observations:
-
Polymethylhydrosiloxane (PMHS) often demonstrates high reactivity and can provide better yields and enantioselectivity compared to other silanes in certain catalytic systems.[6] It is also an inexpensive and environmentally friendly option.[6]
-
Aryl-substituted silanes like diphenylsilane and phenylsilane are frequently employed in transition metal-catalyzed reductions, with their efficacy being highly dependent on the metal and ligand.[4]
-
Triethylsilane (Et₃SiH) is a commonly used silane, often in combination with a strong acid for ionic hydrogenations.[7][8] However, in some catalytic systems, it can be less effective than other silanes.[4][6]
-
The choice of catalyst is paramount in determining the effectiveness and selectivity of a given silane reducing agent.[4]
Experimental Protocols
Below is a representative experimental protocol for the reductive amination of an aldehyde with an amine using triethylsilane.
Reductive Amination of 4-Nitrobenzaldehyde (B150856) with 2-Aminopyrimidine (B69317)
Materials:
-
4-Nitrobenzaldehyde (1.0 equiv)
-
2-Aminopyrimidine (1.0 equiv)
-
Triethylsilane (Et₃SiH, 1.5 equiv)
-
Trifluoroacetic Acid (TFA, 2.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous solution of sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzaldehyde (1.0 equiv) and 2-aminopyrimidine (1.0 equiv).
-
Dissolve the starting materials in dichloromethane to a concentration of approximately 0.2 M.
-
Add triethylsilane (1.5 equiv) to the solution.
-
Slowly add trifluoroacetic acid (2.0 equiv) to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 40 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired secondary amine.[3]
Visualizing Reaction Pathways and Influencing Factors
Experimental Workflow for Silane-Based Reductions
The following diagram illustrates a general workflow for a selective reduction using a silane-based reducing agent.
Caption: A typical experimental workflow for selective reductions using silane-based reagents.
Factors Influencing Selectivity in Silane Reductions
The selectivity of a silane-based reduction is a multifactorial issue. The logical relationship of the key influencing factors is depicted in the diagram below.
Caption: Key factors that influence the selectivity of silane-based reduction reactions.
References
- 1. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silanes [organic-chemistry.org]
- 3. digital.csic.es [digital.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. Hydrosilylation Reactions Catalyzed by Rhenium | MDPI [mdpi.com]
- 8. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Triisopropylsilane vs. Traditional Thiol-Based Scavengers in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is critical for obtaining a high-purity final product. During this process, acid-labile protecting groups are removed, generating highly reactive carbocations. These electrophilic species can lead to undesired side reactions with nucleophilic amino acid residues such as tryptophan, methionine, and cysteine.[1][2] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap these reactive intermediates.[3][4]
For years, thiol-based reagents like ethanedithiol (EDT) and thioanisole (B89551) have been the scavengers of choice. However, triisopropylsilane (TIS), a hindered organosilane, has emerged as a powerful alternative, offering several distinct advantages. This guide provides an objective comparison of TIS and traditional thiol-based scavengers, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Scavengers
The fundamental difference between TIS and thiol-based scavengers lies in their mechanism of action for neutralizing carbocations.
-
This compound (TIS): TIS functions as a hydride donor.[4] In the acidic environment of the cleavage cocktail (typically containing trifluoroacetic acid - TFA), the weak silicon-hydride (Si-H) bond allows for the transfer of a hydride ion (H-) to the carbocation, effectively reducing it to a neutral, stable species.[4][5] This process is irreversible and drives the deprotection equilibrium towards the desired product.[6]
-
Thiol-Based Scavengers: Thiols, such as 1,2-ethanedithiol (B43112) (EDT), act as nucleophiles.[7] The sulfur atom attacks the electrophilic carbocation, forming a stable thioether adduct. This prevents the carbocation from reacting with the peptide.[7]
dot
Caption: Mechanisms of carbocation scavenging by TIS and thiol-based scavengers.
Key Advantages of this compound (TIS)
TIS presents several notable advantages over its thiol-based counterparts, primarily related to reaction cleanliness, odor, and unique reactivity.
-
Reduced Odor and Volatility: A significant practical advantage of TIS is the absence of the strong, unpleasant odor characteristic of volatile thiols like EDT.[7] This improves the laboratory environment and simplifies handling procedures.
-
Avoidance of Thiol-Specific Side Reactions: Thiol scavengers can sometimes participate in unwanted side reactions, such as the formation of stable peptide-thiol adducts, which can complicate purification.[8] For instance, EDT can lead to the formation of thioether byproducts.[7] TIS, by its different mechanism, completely avoids these specific side reactions.
-
High Scavenging Efficiency: TIS is a highly effective scavenger for carbocations, particularly the trityl cations generated from protecting groups on cysteine, histidine, asparagine, and glutamine residues.[4][7]
-
Reductive Deprotection of Cysteine Protecting Groups: Contrary to earlier beliefs that TIS helps suppress the removal of S-protecting groups, recent studies have shown that TIS can act as a reducing agent to facilitate the removal of certain cysteine protecting groups, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[6][9] This property can be leveraged for specific orthogonal deprotection strategies.[10] However, it's important to note that TIS can also promote disulfide formation.[6][9]
Limitations and Considerations for TIS
While advantageous, TIS is not without its own set of considerations:
-
Reduction of Tryptophan: In the presence of TFA, TIS can reduce the indole (B1671886) ring of tryptophan residues, a side reaction that needs to be considered when synthesizing tryptophan-containing peptides.[11]
-
Promotion of Disulfide Formation: As mentioned, TIS can promote the oxidation of free thiols to form disulfide bonds.[6] This can be desirable if the goal is to form a cyclic peptide but is a side reaction if the linear, reduced form is needed.
Traditional Thiol-Based Scavengers: The Other Side of the Coin
Despite the advantages of TIS, thiol-based scavengers remain relevant and are sometimes preferred for specific applications.
-
Maintaining a Reducing Environment: The primary advantage of thiols like EDT and dithiothreitol (B142953) (DTT) is their ability to maintain a strong reducing environment during cleavage.[12] This is crucial for preventing the oxidation of cysteine residues to sulfoxides or the formation of unwanted disulfide bonds.[12][13]
-
Effectiveness: Aliphatic thiols are highly effective reagents for minimizing a wide range of side reactions during peptide cleavage.[8]
However, they come with significant drawbacks:
-
Odor: The malodorous nature of many thiols is a major disadvantage.[7][8]
-
Side Products: They can form adducts with the peptide, complicating purification.[8]
-
Detection: Aliphatic thiols lack a UV chromophore, making it difficult to detect thiol-related impurities by HPLC.[8]
Quantitative Performance Comparison
The choice of scavenger cocktail can significantly impact the purity of the crude peptide. The following table summarizes the effectiveness of various scavenger cocktails in different contexts.
| Cleavage Cocktail Composition (v/v/v) | Target Peptide Context | Main Product Purity (%) | Major Side Products | Reference(s) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for peptides without sensitive residues | Generally High (>90%) | Varies with sequence | [1] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Cysteine-containing peptide | 95% | Minimal | [14] |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DTT | Cysteine-containing peptide | 96% | Minimal | [14] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Tyrosine-containing peptide | 88% | Oxidized Cysteine | [14] |
| 95% TFA / 5% Thioanisole | Methionine-containing peptide | Varies | S-alkylation prevented | [3] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Peptides with multiple sensitive residues | Varies | Complex mixture | [1] |
Experimental Protocols
The following is a generalized protocol for the cleavage of a peptide from a solid support. The key variable is the composition of the cleavage cocktail.
General Protocol for Peptide Cleavage and Deprotection
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.[15]
-
-
Cleavage Cocktail Preparation (Choose one based on peptide sequence):
-
TIS-based (General Purpose): Freshly prepare a mixture of 95% TFA, 2.5% H₂O, and 2.5% TIS. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.[14][15]
-
Thiol-based (for Cysteine-containing peptides requiring a reducing environment): Freshly prepare a mixture of 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% EDT (or DTT).[12][14]
-
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture and collect the filtrate.
-
Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the crude peptide.[14]
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
-
-
Analysis:
-
Analyze the crude peptide by HPLC and mass spectrometry to determine purity and identify any side products.
-
dot
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 9. Reduction of cysteine-S-protecting groups by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Triisopropylsilane Reductions for Cysteine Deprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the reaction kinetics for the reduction of common cysteine-protecting groups using triisopropylsilane (TIPS). The performance of TIPS is compared with other silyl (B83357) ether reducing agents, supported by experimental data to inform the selection of optimal deprotection strategies in peptide synthesis and drug development.
Introduction
This compound (TIPS) is a versatile reducing agent widely employed in organic synthesis, particularly in peptide chemistry for the removal of protecting groups from amino acid residues. In the presence of a strong acid such as trifluoroacetic acid (TFA), TIPS effectively reduces various S-protecting groups on cysteine residues. The bulky triisopropyl groups confer high selectivity to this reagent.[1] Understanding the kinetics of these reductions is crucial for optimizing reaction conditions, minimizing side reactions, and achieving high yields of the desired peptide. This guide presents a comparative analysis of the reaction kinetics for the deprotection of commonly used cysteine-protecting groups—acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But)—using TIPS and other silanes.
Reaction Mechanism and Influencing Factors
The reduction of cysteine-protecting groups by this compound in an acidic medium proceeds via a hydride transfer mechanism. The silicon-hydrogen bond in TIPS acts as a source of hydride (H⁻), which attacks the carbocation formed upon the acid-catalyzed cleavage of the protecting group.[1] This process is generally irreversible and drives the deprotection reaction to completion.
Several factors influence the rate and efficiency of TIPS reductions, including the nature of the protecting group, the concentration of the silane, the reaction temperature, and the specific peptide sequence.[2][3][4]
Quantitative Kinetic Analysis
The lability of different cysteine-protecting groups in a TFA/TIPS (98/2) mixture at 37°C follows the order: Cys(Mob) > Cys(Acm) > Cys(But).[3][4][5][6] While detailed time-course kinetic data is limited in publicly available literature, the following table summarizes the available quantitative data for the deprotection of a model peptide (H-PTVTGGC(PG)G-OH, where PG is the protecting group).
| Protecting Group | Reducing Agent | Reaction Conditions | Time (hours) | Deprotection (%) | Product Distribution | Reference |
| Acetamidomethyl (Acm) | 2% TIPS in TFA | 37°C | 12 | 70 | 35% Cys-SH, 35% Disulfide | [3] |
| 4-Methoxybenzyl (Mob) | 2% TIPS in TFA | 37°C | 12 | > Cys(Acm) | Not specified | [3][4][5][6] |
| tert-Butyl (But) | 2% TIPS in TFA | 37°C | 12 | < Cys(Acm) | Not specified | [3][4][5][6] |
Comparison with Alternative Reducing Agents
Triethylsilane (TES) and thioanisole (B89551) have been shown to be similarly effective as TIPS in promoting the deprotection of cysteine residues and in catalyzing the formation of disulfide bonds under acidic conditions.[2][3][4] One study involving a kinetic experiment to compare the scavenging ability of triethylsilane with anisole (B1667542) and ethanedithiol reported rate constants, indicating that while ethanedithiol has a higher rate constant, the irreversibility of the reaction with triethylsilane makes it a better scavenger for peptides with a high cysteine content.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Peptide Synthesis
The model peptide H-Pro-Thr-Val-Thr-Gly-Gly-Cys(PG)-Gly-OH (where PG = Acm, Mob, or But) can be synthesized on a 2-chlorotrityl chloride resin. The synthesis involves standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Each amino acid coupling is achieved using an Fmoc-protected amino acid, a coupling agent such as HATU, and a base like N-methylmorpholine (NMM) in dimethylformamide (DMF). The Fmoc protecting group is removed between each coupling step using a solution of 20% piperidine (B6355638) in DMF.[3]
Deprotection and Cleavage
Following synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail. For the kinetic studies, the peptide is first cleaved from the resin while keeping the cysteine-protecting group intact, which can be achieved with a mild acid treatment if a highly acid-labile resin is used. The purified, protected peptide is then used in the kinetic experiments.[3]
Kinetic Analysis of Cysteine Deprotection by HPLC
Objective: To quantify the rate of removal of a cysteine-protecting group by TIPS in TFA over time.
Materials:
-
Purified, protected peptide (e.g., H-PTVTGGC(Acm)G-OH)
-
Trifluoroacetic acid (TFA)
-
This compound (TIPS)
-
HPLC system with a C18 column
-
Buffer A: 0.1% TFA in deionized water
-
Buffer B: 0.1% TFA in acetonitrile
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Reaction Setup: Dissolve the protected peptide in neat TFA to a final concentration of approximately 2 mM. Divide the solution into aliquots for different time points. To each aliquot, add 2% (v/v) TIPS.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C).
-
Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), quench the reaction by precipitating the peptide with cold diethyl ether.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the peptide. Decant the ether and dry the peptide pellet under a stream of nitrogen.
-
HPLC Analysis: Re-dissolve the dried peptide in Buffer A. Analyze the sample by reverse-phase HPLC.
-
Chromatography Conditions: Use a C18 column with a linear gradient of Buffer B into Buffer A (e.g., 1% to 50% Buffer B over 50 minutes) at a flow rate of 1.4 mL/min. Monitor the elution of the peptide and its deprotected products by UV absorbance at 214 nm and 254 nm.[3]
-
Data Analysis: Identify the peaks corresponding to the protected peptide, the deprotected peptide (free thiol), and any side products (e.g., disulfide-linked peptide) by their retention times and mass spectrometry. Calculate the percentage of deprotection at each time point by integrating the peak areas.
Visualizations
Caption: General mechanism of acid-mediated deprotection of S-protected cysteine with TIPS as a hydride donor.
Caption: Experimental workflow for the kinetic analysis of TIPS-mediated cysteine deprotection.
Caption: Relative lability of common cysteine-protecting groups to TIPS/TFA reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of cysteine-S-protecting groups by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triisopropylsilane
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Triisopropylsilane, a flammable and potentially hazardous chemical, requires strict adherence to established disposal protocols to mitigate risks and prevent environmental contamination. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact. |
| Eye Protection | Chemical goggles.[1] | To protect eyes from splashes. |
| Skin and Body | Protective clothing. | To prevent skin exposure. |
In the event of a spill, immediately remove all sources of ignition and ventilate the area.[2][3] Absorb the spill with an inert material such as vermiculite, sand, or earth and place it into a suitable, closed container for disposal using non-sparking tools.[2][3]
Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of this compound is through a licensed waste disposal facility.[1][3] Engaging a professional service ensures that the chemical is managed in accordance with all local and national regulations.
Disposal Workflow
Detailed Experimental Protocol for Spill Neutralization and Collection
In the case of a minor spill, the following steps should be taken for neutralization and collection prior to disposal:
-
Ensure Safety First: Confirm that all ignition sources are eliminated and proper PPE is worn. Ensure the area is well-ventilated.[2][3]
-
Containment: If safe to do so, prevent the further spread of the spill.
-
Absorption: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[2][4]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled, and sealable container for hazardous waste.[1][2]
-
Final Cleaning: Clean the spill area thoroughly.
-
Disposal: The container with the absorbed this compound should be treated as hazardous waste and disposed of through a licensed facility.[1]
Key Disposal Considerations
-
Waste Classification: this compound waste is classified as hazardous.[5]
-
Container Management: Do not mix this compound waste with other waste.[4] Leave the chemical in its original container if possible.[4] Empty containers may still contain flammable vapors and should be handled as hazardous waste.[2][3]
-
Regulatory Compliance: Disposal procedures must comply with all local, regional, and national regulations.[1] It is the responsibility of the generator of the waste to ensure complete and accurate classification.[6]
-
Recycling and Reuse: In some cases, uncontaminated this compound may be recycled.[3] Consult the manufacturer or a licensed waste management authority for recycling options.[3]
By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triisopropylsilane
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Triisopropylsilane, a flammable and potentially irritating organosilane compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Provide local exhaust or general room ventilation.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][2][4]
Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact and potential irritation. |
| Eye Protection | Chemical safety goggles.[1][2] Contact lenses should not be worn.[1] | To protect eyes from splashes and vapors which can cause irritation. |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1][3] | To prevent skin exposure on arms and body. |
| Respiratory Protection | Recommended where exposure through inhalation may occur from use.[1] | To prevent irritation of the respiratory tract. |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes risks. The following step-by-step protocol outlines the safe use of this reagent from preparation to temporary storage.
Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood or other ventilation system is functioning correctly.
-
Gather all necessary PPE: Don the recommended gloves, goggles, and lab coat.
-
Prepare the Work Area: Ensure the workspace is clean and free of incompatible materials such as alkalis, metal salts, oxidizing agents, and precious metals.[1] Keep away from heat, open flames, and sparks.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite the flammable vapors.[1][5]
Handling and Use:
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[1][5]
-
Avoid Inhalation and Contact: Do not breathe vapor or mist and avoid all eye and skin contact.[1]
-
Dispensing: When transferring the liquid, pour carefully to minimize splashing.
-
Keep Container Closed: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1]
Temporary Storage:
-
Storage Location: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[5]
-
Container Integrity: Keep the container tightly closed.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Collection:
-
Spill Management: In case of a spill, clean it up promptly using an absorbent material like sand or vermiculite.[2][5] Use non-sparking tools for collection.[1]
-
Contaminated Materials: Collect all waste, including used absorbent materials and contaminated PPE, in a suitable, labeled, and closed container for disposal.[2][5]
Disposal Procedure:
-
Licensed Waste Disposal: Dispose of the chemical waste through a licensed waste disposal facility.[1] Incineration is a recommended method.[1]
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations.
-
Environmental Protection: Avoid release into the environment.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C9H22Si | [1][2] |
| Molecular Weight | 158.36 g/mol | [2] |
| Physical State | Liquid | [1] |
| Boiling Point | 84 - 86 °C @ 35 mmHg | [2] |
| Flash Point | 37 °C / 98.6 °F | [2][4] |
| Specific Gravity | 0.773 | [2] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
